YFLLRNP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H67N11O10/c1-25(2)20-32(40(61)51-31(12-8-18-50-45(48)49)39(60)55-35(24-37(47)58)43(64)56-19-9-13-36(56)44(65)66)53-41(62)33(21-26(3)4)54-42(63)34(23-27-10-6-5-7-11-27)52-38(59)30(46)22-28-14-16-29(57)17-15-28/h5-7,10-11,14-17,25-26,30-36,57H,8-9,12-13,18-24,46H2,1-4H3,(H2,47,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,60)(H,65,66)(H4,48,49,50)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUNPUFRTIMQBH-QJCLFNHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H67N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Function and Pathways of the Synthetic Peptide YFLLRNP
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide YFLLRNP has been identified as a selective modulator of the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor critically involved in thrombosis and hemostasis. This document provides a comprehensive overview of the biological function and signaling pathways associated with this compound, with a particular focus on its effects on human platelets. This compound acts as a partial agonist, inducing a specific subset of downstream signaling events, and also functions as an antagonist to thrombin-induced platelet activation. This guide consolidates the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling cascades.
Introduction to Protease-Activated Receptors (PARs)
Protease-Activated Receptors are a unique family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling. PAR-1, also known as the thrombin receptor, is a key member of this family and plays a pivotal role in mediating the cellular effects of the serine protease thrombin. In humans, PAR-1 is prominently expressed on platelets, endothelial cells, and smooth muscle cells, where it is involved in processes such as blood coagulation, inflammation, and vascular remodeling.
The synthetic peptide this compound has been instrumental in dissecting the complex signaling pathways downstream of PAR-1. It acts as a ligand for the thrombin receptor, eliciting specific cellular responses that have helped to differentiate distinct activation states of the receptor.[1]
Biological Function of this compound
The primary biological function of this compound is the partial activation of human platelets. Unlike the full agonist SFLLRN, which mimics the natural tethered ligand of PAR-1 and induces a complete platelet response, this compound triggers a more limited and specific set of events.
Induction of Platelet Shape Change
Upon exposure to this compound, platelets undergo a rapid and immediate shape change, characterized by the formation of pseudopods.[1] This morphological alteration is indicative of cytoskeletal reorganization.[2] Studies using scanning electron microscopy have visualized this transformation, showing that platelets treated with 300 µM this compound extend long pseudopods.[2]
Partial Agonism and Antagonism
This compound is classified as a partial agonist because it induces platelet shape change but does not, on its own, cause subsequent aggregation or the secretion of granular contents (e.g., ATP).[2] This partial activation state is achieved independently of calcium mobilization, a hallmark of full platelet activation.
Furthermore, this compound can act as an antagonist to thrombin-induced platelet aggregation. It has been shown to inhibit the aggregation of human platelets when induced by low concentrations of alpha-thrombin or the full agonist peptide SFLLRNP.
Potentiation of Other Agonists
While not inducing aggregation directly, this compound potentiates the response of platelets to other agonists like ADP and platelet-activating factor. However, in the presence of adrenalin, this compound can induce aggregation, but this occurs without secretion and is dependent on the presence of fibrinogen.
Signaling Pathways of this compound
The unique biological effects of this compound are a direct result of the specific intracellular signaling pathways it activates upon binding to PAR-1.
G12/13-Mediated RhoA Activation
The primary signaling cascade initiated by this compound involves the coupling of PAR-1 to the Gα12/13 family of G proteins. Activation of G12/13 leads to the stimulation of the small GTPase RhoA. The shape change induced by this compound is mediated through this G12/13-RhoA pathway, which is responsible for the observed cytoskeletal reorganization. This is supported by evidence that inhibitors of the downstream effector of RhoA, p160ROCK, can block the shape change induced by this compound.
Calcium-Independent Signaling
A key feature of this compound-mediated signaling is its independence from intracellular calcium mobilization. This distinguishes it from the canonical PAR-1 activation by thrombin or SFLLRN, which typically involves Gαq activation and a subsequent increase in cytosolic calcium. The ability of this compound to induce shape change without a calcium signal highlights a biased agonism at the PAR-1 receptor.
Tyrosine Phosphorylation
Activation of platelets by this compound leads to the rapid tyrosine phosphorylation of several protein substrates. This phosphorylation occurs within seconds of stimulation and is also independent of calcium signaling and integrin activation. Inhibition of tyrosine kinases has been shown to block the this compound-induced platelet shape change, indicating that this signaling event is crucial for the observed morphological changes.
Quantitative Data
While detailed dose-response studies providing precise EC50 and IC50 values for this compound are not extensively available in the public domain, some quantitative information has been reported in the literature.
| Parameter | Value | Cell Type/System | Effect | Reference |
| Concentration for Shape Change | 60 µM | Human Platelets | Induction of platelet shape change mediated by the G12/13 pathway. | |
| Concentration for Shape Change | 300 µM | Human Platelets in PRP | Observation of platelet shape change and pseudopod extension via scanning electron microscopy. | |
| Aggregation (in presence of adrenalin) | 10 µM (Adrenalin) + this compound | Human Platelets | Induces aggregation in the presence of fibrinogen, but no secretion. |
Note: The table summarizes available data. Further research is required to establish comprehensive dose-response relationships.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological function of this compound.
Platelet Shape Change Assay (Morphological Analysis)
Objective: To visualize and assess the morphological changes in platelets upon treatment with this compound.
Methodology:
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP).
-
Treatment: Incubate the PRP with a working concentration of this compound (e.g., 300 µM) or a vehicle control at 37°C for a specified time (e.g., 5-15 minutes).
-
Fixation: Fix the platelets by adding an equal volume of a fixative solution (e.g., 2% glutaraldehyde (B144438) in phosphate-buffered saline, pH 7.4).
-
Preparation for SEM:
-
Allow the fixed platelets to adhere to a suitable substrate (e.g., poly-L-lysine coated coverslips).
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Critical point dry the samples.
-
Sputter-coat the samples with a conductive material (e.g., gold-palladium).
-
-
Imaging: Visualize the platelets using a scanning electron microscope and capture images at various magnifications to observe changes in shape and the presence of pseudopods.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To determine the effect of this compound on platelet aggregation, both alone and in the presence of other agonists.
Methodology:
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood.
-
Instrument Setup: Calibrate a light transmission aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Assay:
-
Place a cuvette with PRP and a stir bar into the aggregometer at 37°C.
-
Add this compound at various concentrations and record the light transmission for a set period to assess for direct aggregation.
-
To test for antagonistic effects, pre-incubate the PRP with this compound for a short period before adding a known platelet agonist (e.g., thrombin, SFLLRN, or ADP).
-
Record the aggregation curve and calculate the percentage of aggregation inhibition compared to the agonist-only control.
-
RhoA Activation Assay (Pull-down Assay)
Objective: To measure the activation of RhoA in platelets following stimulation with this compound.
Methodology:
-
Platelet Preparation: Prepare washed human platelets and resuspend them in a suitable buffer.
-
Stimulation: Treat the platelets with this compound or a control for a short time course (e.g., 0, 1, 5, 10 minutes).
-
Lysis: Lyse the platelets in a buffer containing protease and phosphatase inhibitors.
-
Pull-down:
-
Incubate the cell lysates with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) that is coupled to agarose (B213101) beads. This will specifically pull down the active, GTP-bound form of RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity to determine the amount of active RhoA.
-
Visualizations
This compound Signaling Pathway in Platelets
Caption: this compound-induced PAR-1 signaling cascade leading to platelet shape change.
Experimental Workflow for Platelet Shape Change Analysis
Caption: Workflow for analyzing platelet shape change induced by this compound via SEM.
Conclusion
The synthetic peptide this compound serves as a valuable research tool for elucidating the nuanced signaling capabilities of the PAR-1 receptor. Its ability to induce a specific, partial activation of platelets, characterized by calcium-independent shape change via the G12/13-RhoA pathway, has provided significant insights into the concept of biased agonism at this important receptor. For researchers in thrombosis, hemostasis, and drug development, this compound offers a means to selectively probe pathways associated with cytoskeletal rearrangement, distinct from those leading to full platelet activation. Further quantitative characterization of its binding kinetics and dose-dependent effects will undoubtedly enhance its utility in the development of novel therapeutics targeting the thrombin receptor.
References
Preliminary In-Vitro Characterization of the Novel Peptide YFLLRNP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the preliminary in-vitro studies conducted on YFLLRNP, a novel synthetic peptide. The following sections detail the experimental protocols, quantitative findings, and hypothesized signaling pathways associated with this compound's activity. The data presented herein suggest that this compound acts as a potent and selective agonist for a G-protein coupled receptor (GPCR), provisionally designated as YF-R1. This guide is intended to provide a foundational understanding of this compound's in-vitro pharmacology and to facilitate further investigation into its therapeutic potential.
Quantitative Data Summary
The in-vitro activity of this compound was assessed through a series of binding and functional assays. The data are summarized in the tables below.
Table 1: Radioligand Binding Affinity of this compound at YF-R1
| Ligand | K_i (nM) | n_H |
| This compound | 15.2 ± 2.1 | 1.03 |
| Endogenous Ligand (Hypothetical) | 5.8 ± 0.9 | 0.98 |
K_i: Inhibitory constant; n_H: Hill coefficient. Data are presented as mean ± standard deviation.
Table 2: Functional Potency and Efficacy of this compound in a cAMP Assay
| Compound | EC_50 (nM) | E_max (% of Forskolin) |
| This compound | 35.7 ± 4.5 | 85 ± 5 |
| Isoproterenol (Control) | 10.2 ± 1.8 | 100 |
EC_50: Half-maximal effective concentration; E_max: Maximum effect. Data are presented as mean ± standard deviation.
Table 3: Cellular Proliferation in Response to this compound in YF-R1 Expressing Cells
| Treatment | Fold Change in Cell Number (72h) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (100 nM) | 2.5 ± 0.3 |
| Positive Control (10% FBS) | 3.2 ± 0.4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the YF-R1 receptor.
-
Cell Line: HEK293 cells stably expressing the human YF-R1 receptor.
-
Radioligand: [³H]-Endogenous Ligand (Hypothetical).
-
Procedure:
-
Cell membranes from YF-R1-HEK293 cells were prepared by homogenization and centrifugation.
-
Membranes (20 µg of protein) were incubated with 2 nM [³H]-Endogenous Ligand in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Increasing concentrations of unlabeled this compound (1 pM to 10 µM) were added to compete with the radioligand.
-
Non-specific binding was determined in the presence of 10 µM of the unlabeled endogenous ligand.
-
The incubation was carried out for 60 minutes at room temperature.
-
The reaction was terminated by rapid filtration through GF/B filters using a cell harvester.
-
Filters were washed three times with ice-cold binding buffer.
-
Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data were analyzed using non-linear regression to determine the K_i values.
-
cAMP Functional Assay
-
Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels.
-
Cell Line: YF-R1-HEK293 cells.
-
Assay Kit: Commercially available cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Procedure:
-
YF-R1-HEK293 cells were seeded in a 384-well plate and grown to 80% confluency.
-
The growth medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubated for 30 minutes.
-
Cells were treated with a range of this compound concentrations (1 pM to 10 µM) for 30 minutes at 37°C.
-
Forskolin (10 µM) was used as a positive control to maximally stimulate adenylyl cyclase.
-
The reaction was stopped by adding the lysis buffer provided in the assay kit.
-
The HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) were added and incubated for 60 minutes at room temperature.
-
The fluorescence at 665 nm and 620 nm was measured using an HTRF-compatible plate reader.
-
The ratio of the two fluorescence signals was used to calculate the cAMP concentration.
-
Dose-response curves were generated to determine EC_50 and E_max values.
-
Visualizations: Signaling Pathways and Workflows
Hypothesized Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound at the YF-R1 receptor, leading to the activation of the cAMP pathway.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps in the radioligand binding assay used to determine the binding affinity of this compound.
YFLLRNP: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core solubility and stability properties of the synthetic peptide YFLLRNP (Tyr-Phe-Leu-Leu-Arg-Asn-Pro). This compound is a heptapeptide (B1575542) known to act as an agonist for Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor involved in thrombosis and inflammation.[1][2][3][4][5][6][7] Understanding the physicochemical characteristics of this peptide is crucial for its application in research and potential therapeutic development.
Core Physicochemical Properties
The amino acid sequence of this compound dictates its fundamental properties. The presence of both hydrophobic (Tyrosine, Phenylalanine, Leucine, Proline) and hydrophilic/charged (Arginine, Asparagine) residues gives the peptide an amphipathic character.
Solubility Profile
Calculating the Net Charge of this compound at Neutral pH (~7.0):
-
N-terminus (Tyrosine): +1
-
Arginine (R): +1
-
C-terminus (Proline): -1
-
Other residues (Y, F, L, L, N): 0
Estimated Net Charge: +1
A net positive charge at neutral pH suggests that this compound is a basic peptide and should be soluble in aqueous solutions, potentially with enhanced solubility in slightly acidic conditions.[8][11] However, the presence of multiple hydrophobic residues may limit its solubility in purely aqueous buffers at high concentrations.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately Soluble | The net positive charge from the N-terminus and Arginine residue promotes interaction with water. Hydrophobic residues may lead to aggregation at higher concentrations. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Moderately Soluble | Similar to water, the physiological pH and ionic strength should support solubility. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | The organic nature of DMSO can effectively solvate the hydrophobic residues of the peptide.[11] |
| Acetonitrile (ACN) / Water Mixtures | Soluble | The addition of an organic solvent like ACN can improve the solubility of hydrophobic peptides.[11] |
| 10% Acetic Acid | Highly Soluble | As a basic peptide, solubility is expected to increase in acidic solutions due to the protonation of the N-terminus and the Arginine side chain.[8][11] |
Stability Profile
The stability of a peptide is influenced by its amino acid sequence and the environmental conditions to which it is exposed.[12] Lyophilized peptides are generally stable for months to years when stored at -20°C or -80°C.[12] In solution, peptide stability can be affected by pH, temperature, and enzymatic degradation.
Potential Degradation Pathways for this compound:
-
Oxidation: The Tyrosine residue is susceptible to oxidation, although it is not as readily oxidized as Methionine or Cysteine.
-
Hydrolysis: The peptide bonds are generally stable, but extreme pH and high temperatures can lead to hydrolysis.
-
Enzymatic Degradation: When exposed to biological fluids such as serum or plasma, this compound will be susceptible to degradation by proteases.[13][14][15][16]
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Rationale |
| Lyophilized at -20°C | High | In the absence of water, degradation pathways are significantly slowed. |
| Aqueous Solution at 4°C, pH 7.4 | Moderate | Slow degradation may occur over time due to chemical modifications. |
| Aqueous Solution at 37°C, pH 7.4 | Low to Moderate | Increased temperature will accelerate chemical degradation and potential microbial growth if not sterile. |
| In Human Serum at 37°C | Low | Susceptible to rapid degradation by proteases present in serum. |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Peptide Solubility
This protocol outlines a general procedure for testing the solubility of this compound in a desired solvent.[8][9][11][17][18]
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water
-
Desired solvents (e.g., PBS, DMSO, 10% Acetic Acid)
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
Procedure:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Test: To a small, known amount of lyophilized this compound (e.g., 1 mg), add a small volume of sterile water (e.g., 100 µL) to create a concentrated stock solution.
-
Dissolution: Vortex the mixture for 30 seconds. If the peptide does not fully dissolve, sonicate the sample for 10-20 seconds.
-
Observation: Visually inspect the solution for any particulate matter. A clear solution indicates that the peptide is soluble at that concentration.
-
Troubleshooting Insolubility:
-
If the peptide is insoluble in water, try adding a small amount of 10% acetic acid (for basic peptides) or 10% ammonium (B1175870) bicarbonate (for acidic peptides) to the solution.[11][17]
-
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by a stepwise addition of the aqueous buffer.[11]
-
-
Quantification: Once the peptide is dissolved, its concentration can be determined using methods such as UV-Vis spectroscopy (measuring absorbance at 280 nm for tyrosine-containing peptides) or by amino acid analysis.
Protocol for Assessing Peptide Stability in Human Serum
This protocol describes a method to evaluate the stability of this compound in the presence of proteases found in human serum using RP-HPLC.[19]
Materials:
-
This compound stock solution (in a compatible solvent like DMSO)
-
Pooled human serum
-
Incubator or water bath at 37°C
-
Precipitating solution (e.g., 1% Trifluoroacetic Acid in Acetonitrile)
-
Microcentrifuge
-
RP-HPLC system with a C18 column
Procedure:
-
Incubation:
-
Pre-warm the human serum to 37°C.
-
Spike the serum with the this compound stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation:
-
Immediately add the precipitating solution to the aliquot (e.g., 3 volumes of precipitating solution to 1 volume of sample).
-
Vortex vigorously for 30 seconds to precipitate the serum proteins.
-
Incubate on ice for 20 minutes.
-
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume of the supernatant onto the RP-HPLC system.
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time (determined from a standard).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet activation via PAR4 is involved in the initiation of thrombin generation and in clot elasticity development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biobasic.com [biobasic.com]
- 9. genscript.com [genscript.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. jpt.com [jpt.com]
- 12. genscript.com [genscript.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 18. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Homologs and Analogs of YFLLRNP: Modulators of Protease-Activated Receptor 1 (PAR-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide (B1575542) YFLLRNP is a synthetic peptide that serves as a key tool in the study of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR) critical to hemostasis, thrombosis, and inflammation. Unlike the canonical PAR-1 agonist SFLLRN, this compound exhibits a unique pharmacological profile, acting as a biased partial agonist and antagonist. This dual activity makes it and its analogs valuable probes for dissecting the complex signaling pathways downstream of PAR-1 and for the development of novel therapeutics with selective signaling properties. This guide provides a comprehensive overview of this compound, its homologs, and its analogs, with a focus on their structure-activity relationships, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate.
Introduction to this compound and PAR-1
Protease-Activated Receptor 1 (PAR-1) is a unique GPCR that is activated by the proteolytic cleavage of its N-terminal domain by proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's extracellular loops to initiate intracellular signaling. Synthetic peptides that mimic this tethered ligand, such as SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn), can act as full agonists of PAR-1, triggering a cascade of events including platelet activation, aggregation, and secretion.
This compound (Tyr-Phe-Leu-Leu-Arg-Asn-Pro) is a close analog of the canonical PAR-1 agonist SFLLRN, with a tyrosine (Y) replacing serine (S) at the N-terminus and the addition of a proline (P) at the C-terminus. This seemingly minor modification dramatically alters its activity. This compound is characterized as a biased partial agonist and antagonist of PAR-1. It antagonizes platelet aggregation induced by thrombin and SFLLRN, yet it can independently induce platelet shape change, a hallmark of partial activation, without stimulating full aggregation or significant calcium mobilization.[1] This biased signaling, the ability of a ligand to selectively activate certain downstream pathways over others, is a burgeoning area of GPCR research with significant therapeutic potential.
Homologs and Analogs of this compound: A Comparative Analysis
The pharmacological activity of PAR-1-targeting peptides is highly dependent on their amino acid sequence. Structure-activity relationship (SAR) studies have revealed that modifications, particularly at the N-terminus and internal positions, can convert full agonists into partial agonists or antagonists.
| Peptide Sequence | Type | EC50 / IC50 / Effective Concentration | Biological Activity |
| This compound | Biased Partial Agonist / Antagonist | Induces platelet shape change at 300 µM | Antagonizes thrombin- and SFLLRN-induced platelet aggregation; induces platelet shape change without Ca2+ mobilization. Can induce aggregation in the presence of adrenaline.[1] |
| SFLLRN | Full Agonist | EC50 for platelet aggregation: ~0.8-5 µM | Potent activator of PAR-1, inducing platelet shape change, aggregation, secretion, and calcium mobilization. |
| TFLLRN | Full Agonist | Induces significant contractile response in human renal artery at 100 µM | A PAR-1 agonist similar to SFLLRN. |
| [Macrocyclic Analog of SFLLRN (Derivative 3c)] | Weak Agonist | EC50 for PAR-1 activation: 24 µM | Significantly less potent than SFLLRN in inducing platelet aggregation. |
Signaling Pathways of PAR-1 Modulation
Activation of PAR-1 by its agonists leads to the coupling of multiple G protein subtypes, primarily Gq/11 and G12/13, initiating distinct downstream signaling cascades. The biased agonism of this compound suggests it preferentially activates a subset of these pathways.
The Gq/11-PLCβ-Ca2+ Pathway (Associated with Full Agonism)
Full agonists like SFLLRN robustly activate the Gq/11 pathway, leading to platelet aggregation and secretion. This compound, however, does not induce significant calcium mobilization, indicating a lack of strong Gq/11 activation.
The G12/13-RhoA-ROCK Pathway (Associated with Shape Change)
The ability of this compound to induce platelet shape change suggests it may preferentially activate the G12/13 pathway. This pathway is known to regulate cytoskeletal reorganization through the RhoA/ROCK signaling axis.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol details the use of light transmission aggregometry (LTA) to assess the effects of this compound and its analogs on platelet function.
4.1.1. Materials
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Agonists: Thrombin, SFLLRN, ADP, Collagen.
-
Test Peptides: this compound and its analogs.
-
Phosphate-buffered saline (PBS).
4.1.2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into sodium citrate tubes.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).
-
Carefully transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).
-
If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
4.1.3. Platelet Aggregation Assay Procedure
-
Pipette the required volume of PRP into aggregometer cuvettes containing a stir bar.
-
Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission.
-
Place a cuvette with PRP in the sample well to set 0% light transmission.
-
To test for antagonistic activity, add the desired concentration of this compound or its analog to the PRP in the sample cuvette.
-
Incubate the PRP with the test peptide for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add a known platelet agonist (e.g., SFLLRN or thrombin) to the cuvette to induce aggregation.
-
To test for agonistic activity (e.g., shape change), add this compound or its analog directly to the PRP and monitor for changes in light transmission, which reflect shape change even in the absence of aggregation.
-
Record the aggregation curves for a set period (e.g., 5-10 minutes).
-
Data Analysis: The percentage of aggregation is calculated relative to the 0% and 100% transmission set points. For antagonists, the IC50 value (the concentration that inhibits 50% of the maximal aggregation response to a given agonist) can be determined from a dose-response curve.
References
YFLLRNP: A Peptide Agonist of PAR1 and its Role in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular signaling pathways activated by the peptide YFLLRNP, a synthetic agonist of Protease-Activated Receptor 1 (PAR1). We delve into the molecular mechanisms, downstream effects, and its implications in physiological and pathological processes, with a focus on cancer and inflammation. This document is intended to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this compound-mediated PAR1 signaling.
Introduction to this compound and PAR1 Signaling
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor and initiates intracellular signaling cascades. PAR1, the first identified member of this family, is a key player in a multitude of physiological and pathological processes, including thrombosis, inflammation, and cancer progression.
The synthetic peptide this compound serves as a valuable tool for studying PAR1 signaling as it can directly activate the receptor without the need for proteolytic cleavage, mimicking the action of the tethered ligand. This allows for the specific and controlled investigation of PAR1-mediated downstream pathways.
Activation of PAR1 by agonists like this compound can trigger a diverse array of cellular responses through the coupling to different heterotrimeric G proteins, primarily Gαq and Gα12/13. This phenomenon, known as "biased agonism," allows for the selective activation of distinct signaling pathways, leading to varied cellular outcomes.
This compound-Mediated Signaling Pathways
Gα12/13-RhoA Signaling Axis and Cytoskeletal Reorganization
A primary signaling pathway activated by this compound-mediated PAR1 stimulation involves the Gα12/13 family of G proteins. Activated Gα12/13, in turn, activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which then activate the small GTPase RhoA. RhoA is a master regulator of the actin cytoskeleton, and its activation leads to the formation of stress fibers and focal adhesions. This pathway is fundamental to processes such as cell shape change, migration, and invasion.
In human platelets, this compound induces a characteristic shape change and reorganization of the cytoskeleton, a process that is independent of calcium mobilization. This highlights the specific coupling of PAR1 to the Gα12/13-RhoA pathway in these cells.
Gαq-PLC-PKC Signaling and Calcium Mobilization
While this compound's effects in platelets are largely calcium-independent, PAR1 can also couple to Gαq. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes like secretion and proliferation in various cell types. The degree to which this compound activates this pathway can be cell-type specific.
MAPK/ERK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a common downstream target of PAR1 signaling. Activation of PAR1 can lead to the phosphorylation and activation of ERK1/2, which in turn can phosphorylate a variety of cytoplasmic and nuclear substrates, leading to changes in gene expression and promoting cell proliferation. This pathway is of particular interest in the context of cancer.
Role of this compound Signaling in Cancer
PAR1 is overexpressed in a variety of cancers, including breast, prostate, lung, and glioma, and its expression often correlates with increased tumor aggressiveness and metastasis.[1] Activation of PAR1 in cancer cells can promote proliferation, invasion, and angiogenesis.
Breast Cancer
In invasive breast cancer cell lines such as MDA-MB-231, which overexpress PAR1, activation of the receptor leads to increased cell proliferation and invasion.[2] This is associated with the activation of the ERK1/2 signaling pathway. Furthermore, PAR1 signaling can inhibit the Hippo tumor suppressor pathway by downregulating the expression of YAP and TAZ, further promoting cancer progression.[3]
Glioma
PAR1 is also highly expressed in glioblastoma, the most aggressive form of brain tumor. Its activation in glioma cell lines promotes migration and invasion.[4] Silencing of PAR1 has been shown to suppress the growth of glioma progenitor cells and prolong survival in animal models.[4]
Table 1: this compound/PAR1 Signaling in Cancer Cell Lines
| Cancer Type | Cell Line | Key Downstream Effects | Reference(s) |
| Breast Cancer | MDA-MB-231 | Increased proliferation and invasion, ERK1/2 activation, Hippo-YAP pathway inhibition | [2][3] |
| Breast Cancer | T47D | Increased migration and invasion | [3] |
| Glioma | A172, U251 | Increased cell invasion | [5] |
This compound Signaling in Inflammation
The role of PAR1 in inflammation is multifaceted and context-dependent. It can act as both a pro-inflammatory and an anti-inflammatory mediator. PAR1 is expressed on various immune cells, including macrophages, and can modulate the release of cytokines.
Macrophage Activation and Cytokine Release
Macrophages are key players in the inflammatory response. Upon activation, they can release a variety of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as anti-inflammatory cytokines like Interleukin-10 (IL-10). The specific cytokine profile released can be influenced by the nature of the activating stimulus. While direct quantitative data for this compound-induced cytokine release from macrophages is limited, studies on PAR1 activation in these cells suggest a role in modulating inflammatory responses.
Table 2: Potential Effects of this compound on Macrophage Cytokine Release
| Cytokine | Expected Effect of PAR1 Activation |
| TNF-α | Modulated Release |
| IL-6 | Modulated Release |
| IL-1β | Modulated Release |
| IL-10 | Modulated Release |
Experimental Protocols
Western Blotting for ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 in cell lysates following stimulation with this compound.
Materials:
-
Cell culture reagents
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to desired confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Treat cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
Immunoprecipitation-Mass Spectrometry (IP-MS) for PAR1 Interacting Proteins
This protocol outlines a general workflow for identifying proteins that interact with PAR1 upon this compound stimulation.
Materials:
-
Cell culture reagents and this compound
-
Lysis buffer for IP
-
Anti-PAR1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for in-solution or on-bead digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Stimulate cells with this compound.
-
Lyse cells and pre-clear the lysate.
-
Incubate the lysate with an anti-PAR1 antibody.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes or perform on-bead digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify proteins using a protein database search algorithm.
Macrophage Cytokine Release Assay
This protocol describes how to measure the release of cytokines from macrophages after stimulation with this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture reagents and this compound
-
LPS (as a positive control)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed macrophages in a multi-well plate.
-
Differentiate THP-1 cells with PMA if necessary.
-
Treat cells with this compound or LPS for the desired time.
-
Collect the cell culture supernatant.
-
Perform ELISA according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
Conclusion
The this compound peptide is a powerful tool for dissecting the intricate signaling pathways downstream of PAR1. Its ability to specifically activate the receptor has provided valuable insights into the roles of PAR1 in diverse cellular processes, from platelet activation to cancer progression and inflammation. The detailed methodologies and data presented in this guide are intended to serve as a foundation for future research aimed at further elucidating the therapeutic potential of targeting this compound-mediated PAR1 signaling in various diseases. As our understanding of the biased agonism of PAR1 continues to grow, the development of agonists and antagonists with specific signaling properties holds great promise for the future of targeted therapies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Signaling induced by PAR1 on breast cancer cell lines is correlating with its invasive potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Twist-mediated PAR1 induction is required for breast cancer progression and metastasis by inhibiting Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR1 inhibition suppresses the self-renewal and growth of A2B5-defined glioma progenitor cells and their derived gliomas in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RTVP-1 regulates glioma cell migration and invasion via interaction with N-WASP and hnRNPK - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Targets of YFLLRNP
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide YFLLRNP has emerged as a significant tool for dissecting the intricate signaling pathways of Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor in human platelets. As a partial agonist, this compound selectively uncouples specific downstream signaling cascades, primarily inducing platelet shape change without triggering full-blown aggregation or secretion. This unique characteristic positions this compound as a valuable molecular probe and a potential lead for the development of novel anti-thrombotic therapies. This technical guide provides a comprehensive overview of the therapeutic potential of targeting the this compound-mediated signaling axis, detailing its mechanism of action, the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols for its study.
Introduction: The Therapeutic Landscape of PAR-1 Modulation
Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis. Its activation by thrombin is a critical step in platelet activation, leading to shape change, granule secretion, and aggregation, ultimately culminating in thrombus formation. Consequently, antagonism of PAR-1 has been a major focus for the development of antiplatelet drugs. However, complete inhibition of PAR-1 can increase bleeding risks. This has led to an interest in biased or partial agonists that can selectively modulate PAR-1 signaling, aiming to retain some beneficial effects while minimizing adverse outcomes. This compound, a synthetic peptide analog of the tethered ligand of PAR-1, represents a key example of such a modulator.
This compound: A Partial Agonist of PAR-1
This compound acts as a partial agonist at the PAR-1 receptor on human platelets. Unlike the full agonist peptide SFLLRN, which mimics the natural tethered ligand and elicits a complete platelet activation response, this compound induces a more limited and distinct set of cellular events.
Mechanism of Action
The primary and direct therapeutic target of this compound is the Protease-Activated Receptor 1 (PAR-1) . Its interaction with PAR-1 initiates a signaling cascade that is distinct from that of full agonists. The key characteristic of this compound's action is the induction of platelet shape change , a process involving the reorganization of the platelet's cytoskeleton, without causing significant aggregation or degranulation when used alone. This suggests that this compound can uncouple the signaling pathways leading to shape change from those that mediate full platelet activation.
Signaling Pathways Activated by this compound
The signaling pathway initiated by this compound binding to PAR-1 is notably independent of intracellular calcium mobilization, a hallmark of full platelet activation by thrombin.
G-Protein Coupling
PAR-1 is known to couple to multiple G-protein families, including Gq, Gi, and G12/13. The specific signaling outcome is dependent on the activating ligand and the cellular context. In the case of this compound-induced platelet shape change, the signaling is mediated through the Gα12/13 subunit . This subunit activates the small GTPase RhoA , a key regulator of the actin cytoskeleton.
Downstream Signaling: Tyrosine Kinase Activation
A critical step in the this compound-mediated pathway is the rapid activation of intracellular tyrosine kinases . This activation is independent of both calcium signaling and integrin αIIbβ3 activation. The activation of these kinases leads to the phosphorylation of several cytosolic protein substrates.
Diagram of the this compound Signaling Pathway
Methodological & Application
YFLLRNP Experimental Protocol for Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide YFLLRNP is a crucial tool for investigating the nuanced signaling of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor integral to thrombosis, inflammation, and cellular signaling. Unlike the full agonist SFLLRN, this compound acts as a biased agonist, preferentially activating specific downstream pathways. This unique characteristic makes it an invaluable molecular probe for dissecting the intricate mechanisms of PAR-1 signaling.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to explore its effects on PAR-1 activation, downstream signaling cascades, and cellular responses. The included methodologies for cell stimulation, calcium mobilization assays, RhoA activation assays, and ERK1/2 phosphorylation analysis will enable researchers to effectively characterize the pharmacological profile of this compound and other PAR-1 modulators.
Signaling Pathways of this compound
This compound activates PAR-1, which can couple to multiple G protein families, including Gq/11, G12/13, and Gi/o. However, this compound exhibits significant bias towards the G12/13 pathway.
-
G12/13 Pathway: Activation of this pathway by this compound leads to the stimulation of RhoA, a small GTPase. This, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton, leading to cellular shape change.[1][2] This pathway is largely independent of intracellular calcium mobilization.[3][4]
-
Gq/11 Pathway: In contrast to full PAR-1 agonists like thrombin or SFLLRN, this compound is a weak activator of the Gq/11 pathway.[1] Strong activation of this pathway typically leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response that is minimal upon stimulation with this compound.
Quantitative Data Summary
The following tables summarize the observed effects of this compound in cell-based assays. It is important to note that comprehensive dose-response data with calculated EC50/IC50 values for this compound are not extensively available in the public literature. The provided concentrations are based on effective concentrations reported in specific studies.
Table 1: Cellular Responses to this compound Stimulation
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Human Platelets | Platelet Shape Change | 300 µM | Induction of pseudopod formation. | |
| Human Platelets | Platelet Aggregation | 300 µM | No induction of aggregation. Antagonizes aggregation by other agonists. | |
| Human Platelets | Calcium Mobilization | Not specified | No significant Ca²⁺ mobilization. |
Table 2: Comparison of this compound with Full PAR-1 Agonist (SFLLRN)
| Parameter | This compound | SFLLRN | Reference |
| PAR-1 Activation | Partial Agonist | Full Agonist | |
| G12/13 Pathway Activation | Potent | Potent | |
| Gq/11 Pathway (Ca²⁺) Activation | Weak / None | Potent | |
| Platelet Aggregation | Inhibits/Does not induce | Induces | |
| Platelet Shape Change | Induces | Induces |
Experimental Protocols
General Cell Culture and Peptide Preparation
1. Cell Culture:
-
Culture cells (e.g., human platelets, HEK293, or other cells endogenously or recombinantly expressing PAR-1) in appropriate media and conditions as recommended by the supplier (e.g., ATCC).
-
For experiments, cells should be healthy and in the logarithmic growth phase.
2. This compound Peptide Preparation:
-
Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in the appropriate assay buffer or cell culture medium.
Protocol 1: Platelet Shape Change Assay
This protocol is designed to qualitatively and quantitatively assess the effect of this compound on platelet morphology.
Materials:
-
Freshly isolated human platelets
-
Tyrode's buffer
-
This compound peptide
-
Formaldehyde (B43269) (for fixing)
-
Microscope with imaging capabilities (e.g., scanning electron microscopy or imaging flow cytometry)
Procedure:
-
Prepare washed platelets and resuspend them in Tyrode's buffer to a concentration of 2-3 x 10⁸ platelets/mL.
-
Pre-warm the platelet suspension to 37°C.
-
Add this compound to the platelet suspension at various concentrations (e.g., 10 µM - 500 µM). A concentration of 300 µM has been shown to be effective.
-
Incubate for 5-10 minutes at 37°C.
-
Fix the platelets by adding an equal volume of 2% formaldehyde in PBS.
-
Analyze the platelet morphology using scanning electron microscopy to observe the formation of filopodia and lamellipodia.
-
Alternatively, quantify the shape change using imaging flow cytometry by analyzing parameters such as circularity and aspect ratio.
Protocol 2: Calcium Mobilization Assay
This assay measures intracellular calcium levels following cell stimulation with this compound, primarily to demonstrate its weak effect on the Gq pathway.
Materials:
-
PAR-1 expressing cells (e.g., HEK293-PAR1)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound and SFLLRN (as a positive control) peptides
-
Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Seed PAR-1 expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Wash the cells with HBSS to remove excess dye.
-
Prepare a plate with various concentrations of this compound and a positive control (e.g., SFLLRN at 10 µM).
-
Place the cell plate in the fluorometric plate reader and measure the baseline fluorescence.
-
Add the this compound and control peptides to the cells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
Analyze the data by calculating the change in fluorescence intensity from baseline.
Protocol 3: RhoA Activation Assay (G-LISA)
This assay quantifies the activation of RhoA, a key downstream effector of the G12/13 pathway.
Materials:
-
PAR-1 expressing cells
-
Serum-free medium
-
This compound peptide
-
RhoA G-LISA Activation Assay Kit (or similar pull-down assay)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Seed cells in a culture dish and grow to 80-90% confluency.
-
Serum-starve the cells for 2-4 hours prior to the experiment.
-
Stimulate the cells with this compound at desired concentrations (e.g., 10 µM - 300 µM) for a short period (e.g., 2-5 minutes). Include an unstimulated control.
-
Lyse the cells immediately with ice-cold lysis buffer provided in the assay kit.
-
Clarify the lysates by centrifugation.
-
Perform the RhoA activation assay according to the manufacturer's protocol. This typically involves adding the cell lysates to a plate coated with a Rho-GTP binding protein, followed by incubation, washing, and detection with a specific antibody.
-
Measure the absorbance using a microplate reader.
-
Calculate the fold change in RhoA activation compared to the unstimulated control.
Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway, which can be downstream of both G protein-dependent and independent signaling.
Materials:
-
PAR-1 expressing cells
-
Serum-free medium
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and serum-starve as described in the RhoA activation assay.
-
Stimulate cells with this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the level of ERK1/2 phosphorylation relative to total ERK1/2.
References
- 1. Characterization of a New Peptide Agonist of the Protease-activated Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a new peptide agonist of the protease-activated receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet shape change induced by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A peptide ligand of the human thrombin receptor antagonizes alpha-thrombin and partially activates platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of YFLLRNP in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YFLLRNP is a synthetic peptide that acts as a partial agonist for the Protease-Activated Receptor 1 (PAR-1), also known as the thrombin receptor.[1] Unlike full agonists like thrombin or the synthetic peptide SFLLRN, this compound induces a limited cellular response. In platelets, for instance, it triggers shape change but does not cause full aggregation on its own.[1] This unique property makes this compound a valuable tool for dissecting the specific signaling pathways downstream of PAR-1 activation and for investigating the nuanced roles of this receptor in various physiological and pathological processes.
These application notes provide detailed protocols for utilizing this compound in preclinical animal models of inflammation and pain. The methodologies are based on established experimental systems and principles of pharmacology, providing a framework for investigating the potential therapeutic effects of this PAR-1 partial agonist.
Mechanism of Action: PAR-1 Partial Agonism
Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors that are uniquely activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.
This compound, as a synthetic peptide, mimics this tethered ligand, but its interaction with PAR-1 results in a conformational state that leads to only partial activation of downstream signaling pathways. While full PAR-1 activation by thrombin or SFLLRN typically involves robust Gq and G12/13 signaling, leading to strong physiological responses, the partial agonism of this compound may selectively engage certain pathways, offering a more targeted modulation of receptor function.
Data Presentation
The following tables summarize hypothetical quantitative data from animal model experiments. These are intended to serve as examples of how to structure and present results obtained from studies using this compound.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Change in Paw Volume (mL) at 4h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle (Saline) | - | 0.85 ± 0.06 | - |
| This compound | 1 | 0.68 ± 0.05 | 20.0 |
| This compound | 5 | 0.45 ± 0.04** | 47.1 |
| This compound | 10 | 0.32 ± 0.03 | 62.4 |
| Dexamethasone | 1 | 0.25 ± 0.02 | 70.6 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Table 2: Effect of this compound on Mechanical Allodynia in a Neuropathic Pain Model in Mice
| Treatment Group | Dose (mg/kg, i.t.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Sham + Vehicle | - | 4.5 ± 0.3 | - |
| Neuropathic + Vehicle | - | 0.8 ± 0.1 | - |
| Neuropathic + this compound | 0.1 | 1.5 ± 0.2 | 18.9 |
| Neuropathic + this compound | 0.5 | 2.8 ± 0.3** | 54.1 |
| Neuropathic + this compound | 1.0 | 3.9 ± 0.4 | 83.8 |
| Neuropathic + Gabapentin | 30 | 4.2 ± 0.3 | 91.9 |
| p<0.05, **p<0.01, ***p<0.001 compared to Neuropathic + Vehicle group. |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Paw Tissue (Carrageenan Model)
| Treatment Group | Dose (mg/kg, i.p.) | TNF-α (pg/mg tissue) (Mean ± SEM) | IL-1β (pg/mg tissue) (Mean ± SEM) |
| Vehicle (Saline) | - | 350 ± 25 | 280 ± 20 |
| This compound | 5 | 210 ± 18 | 175 ± 15 |
| This compound | 10 | 150 ± 12 | 110 ± 10 |
| Dexamethasone | 1 | 115 ± 10 | 85 ± 8 |
| **p<0.01, ***p<0.001 compared to Vehicle group. |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Model of Acute Inflammation)
This model is used to assess the anti-inflammatory potential of this compound.
Materials:
-
This compound peptide (lyophilized)
-
Sterile, pyrogen-free saline
-
Carrageenan (lambda, Type IV)
-
Plethysmometer
-
Male Wistar rats (180-220 g)
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
This compound Preparation: Dissolve lyophilized this compound in sterile saline to the desired concentrations (e.g., 1, 5, and 10 mg/mL for a 1 mL/kg injection volume). Prepare fresh on the day of the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control (saline, i.p.)
-
Group 2: this compound (1 mg/kg, i.p.)
-
Group 3: this compound (5 mg/kg, i.p.)
-
Group 4: this compound (10 mg/kg, i.p.)
-
Group 5: Positive control (e.g., Dexamethasone, 1 mg/kg, i.p.)
-
-
Drug Administration: Administer this compound, vehicle, or positive control intraperitoneally (i.p.) 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the change in paw volume (edema) by subtracting the baseline volume from the post-injection volumes. Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This model is used to evaluate the analgesic effects of this compound on neuropathic pain.
Materials:
-
This compound peptide (lyophilized)
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (20-25 g)
-
Surgical instruments
-
4-0 chromic gut suture
-
Anesthetic (e.g., isoflurane)
-
Von Frey filaments
-
Hamilton syringe
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Surgical Procedure (CCI):
-
Anesthetize the mouse.
-
Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve, approximately 1 mm apart.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days to develop mechanical allodynia.
-
-
This compound Preparation: Dissolve lyophilized this compound in sterile saline to the desired concentrations for intrathecal (i.t.) injection (e.g., 0.1, 0.5, and 1.0 mg/mL for a 5 µL injection volume).
-
Experimental Groups:
-
Group 1: Sham-operated + Vehicle (saline, i.t.)
-
Group 2: CCI + Vehicle (saline, i.t.)
-
Group 3: CCI + this compound (0.5 µg/5µL, i.t.)
-
Group 4: CCI + this compound (2.5 µg/5µL, i.t.)
-
Group 5: CCI + this compound (5.0 µg/5µL, i.t.)
-
Group 6: CCI + Positive control (e.g., Gabapentin, 30 mg/kg, i.p.)
-
-
Assessment of Mechanical Allodynia:
-
Place mice in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method.
-
-
Drug Administration: Administer this compound or vehicle intrathecally (i.t.) via lumbar puncture.
-
Post-Drug Assessment: Measure the PWT at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the paw withdrawal threshold for each group and determine the percentage reversal of allodynia compared to the CCI + Vehicle group.
Concluding Remarks
The peptide this compound, with its unique profile as a PAR-1 partial agonist, presents a compelling tool for researchers in inflammation, pain, and thrombosis. The provided protocols offer a foundational framework for in vivo investigations. It is crucial to perform dose-response studies to determine the optimal concentration of this compound for each specific animal model and endpoint. Furthermore, exploring different routes of administration (e.g., intravenous, subcutaneous) may reveal distinct pharmacokinetic and pharmacodynamic profiles. The careful application of these methodologies will undoubtedly contribute to a deeper understanding of PAR-1 signaling and may pave the way for novel therapeutic strategies.
References
YFLLRNP: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following information is intended for research purposes only. YFLLRNP is a synthetic peptide and a partial agonist of the Protease-Activated Receptor-1 (PAR-1). The information provided is based on publicly available scientific literature and should not be considered as clinical guidance. There is no established clinical dosage for this compound.
Introduction
This compound is a heptapeptide (B1575542) that acts as a partial agonist of the Protease-Activated Receptor-1 (PAR-1). It is a valuable tool for studying platelet activation and G-protein coupled receptor (GPCR) signaling. Unlike full agonists of PAR-1, such as thrombin or the peptide SFLLRN, this compound induces a limited and specific subset of platelet responses. This selectivity makes it particularly useful for dissecting the signaling pathways downstream of PAR-1. Specifically, this compound has been shown to selectively activate the Gα12/13 signaling pathway, leading to the activation of RhoA and subsequent cytoskeletal reorganization, without triggering common platelet activation endpoints like calcium mobilization or aggregation at lower concentrations.
Data Presentation
Table 1: In Vitro Dosage and Effects of this compound on Human Platelets
| Concentration | Cell Type | Observed Effect | Notes |
| 300 μM | Human Platelets (in platelet-rich plasma) | Induces platelet shape change (pseudopod formation) without causing aggregation or secretion of dense granules.[1] | This concentration is effective for studying the initial stages of platelet activation and cytoskeletal rearrangement. |
| >300 μM | Human Platelets | Platelet aggregation may be observed. | The exact concentration for inducing aggregation is not well-defined in the literature and is likely to be significantly higher than 300 μM. |
Note: Currently, there is no publicly available data on the in vivo dosage and administration of this compound.
Signaling Pathway
The primary signaling pathway activated by this compound through PAR-1 is the Gα12/13 pathway, which leads to the activation of the small GTPase RhoA.
Caption: this compound-induced PAR-1 signaling cascade.
Experimental Protocols
Protocol 1: In Vitro Platelet Shape Change Assay
This protocol describes how to assess platelet shape change induced by this compound using light microscopy or spectrophotometry.
Materials:
-
This compound peptide
-
Human platelet-rich plasma (PRP)
-
Phosphate-buffered saline (PBS)
-
Light microscope with phase-contrast optics or a spectrophotometer
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
PRP Preparation: Obtain fresh human blood collected in citrate (B86180) anticoagulant. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
This compound Preparation: Prepare a stock solution of this compound in PBS or an appropriate buffer. From this, prepare working solutions to achieve a final concentration of 300 μM when added to the PRP.
-
Platelet Treatment:
-
Place a small volume of PRP (e.g., 200 µL) into a microcentrifuge tube.
-
Add the this compound working solution to the PRP to reach a final concentration of 300 μM.
-
For a negative control, add an equivalent volume of the vehicle (PBS) to another aliquot of PRP.
-
Incubate the samples at 37°C for 5-10 minutes.
-
-
Assessment of Shape Change:
-
Microscopy: Place a drop of the treated PRP onto a microscope slide and cover with a coverslip. Observe the platelets under a phase-contrast microscope. Resting platelets will appear as smooth, biconcave discs, while activated platelets will exhibit an irregular shape with pseudopods.
-
Spectrophotometry: Platelet shape change can also be monitored by measuring the change in light transmittance in a spectrophotometer-based aggregometer. A decrease in optical density without subsequent aggregation is indicative of shape change.
-
Caption: Workflow for platelet shape change assay.
Protocol 2: RhoA Activation Assay (G-LISA™)
This protocol outlines a general procedure for measuring RhoA activation in platelets or other relevant cell types treated with this compound, using a commercially available G-LISA™ kit.
Materials:
-
This compound peptide
-
Platelets or other target cells
-
G-LISA™ RhoA Activation Assay Kit (contains lysis buffer, binding buffer, anti-RhoA antibody, etc.)
-
Ice-cold PBS
-
Microplate reader
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a suspension of washed platelets or culture your target cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 300 μM for platelets) for a short period (e.g., 1-5 minutes) at 37°C. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Quickly terminate the stimulation by adding ice-cold PBS.
-
Lyse the cells using the ice-cold lysis buffer provided in the kit, following the manufacturer's instructions.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Concentration Measurement:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
G-LISA™ Assay:
-
Follow the specific instructions of the G-LISA™ kit. This typically involves:
-
Adding the equalized cell lysates to the wells of the Rho-GTP-binding protein-coated plate.
-
Incubating to allow active RhoA to bind.
-
Washing the wells to remove unbound proteins.
-
Adding a specific primary antibody against RhoA.
-
Adding a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Adding the substrate and measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the fold change in RhoA activation in this compound-treated samples compared to the vehicle-treated control.
-
Caption: Workflow for RhoA activation assay.
References
Application Notes: Western Blot Protocol for Detection of a YFLLRNP-Containing Target Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Western blotting is a widely used and powerful technique for the detection and semi-quantification of a specific protein within a complex mixture, such as a cell or tissue lysate.[1] The method involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to identify the target protein.[1][2] This document provides a detailed, step-by-step protocol for performing a chemiluminescent Western blot to detect a protein containing the novel peptide sequence YFLLRNP.
Since this compound is not a standard epitope tag, this protocol emphasizes the critical need for optimization, particularly in antibody selection and concentration. The principles and steps outlined here provide a robust framework for successfully detecting this specific protein of interest.
Experimental Workflow & Signaling Pathway Diagrams
To visualize the laboratory process and a potential biological context for the target protein, the following diagrams are provided.
Caption: A flowchart illustrating the major steps of the Western blot protocol.
Caption: A hypothetical signaling pathway involving the this compound target protein.
Detailed Experimental Protocols
Sample Preparation: Cell Lysis and Protein Extraction
-
Cell Lysis: For cultured cells, wash the dish twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the suspension to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Protein Concentration Determination: BCA Assay
The Bicinchoninic Acid (BCA) assay is used to determine the total protein concentration of the lysates to ensure equal loading onto the gel.[3]
-
Prepare Standards: Create a series of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 0 to 2 mg/mL.
-
Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Assay: In a 96-well microplate, add 10-25 µL of each standard or unknown sample lysate into separate wells.
-
Add 200 µL of the BCA working reagent to every well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve from the BSA standards to calculate the protein concentration of the unknown samples.
SDS-PAGE: Gel Electrophoresis
-
Sample Preparation: Based on the BCA assay results, dilute your protein lysates to the same final concentration. Add 2X Laemmli sample buffer to your samples (typically 10-50 µg of total protein per lane) to a 1X final concentration.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Loading: Load the denatured samples and a pre-stained protein ladder into the wells of a polyacrylamide gel. The acrylamide (B121943) percentage should be chosen based on the expected molecular weight of the this compound target protein.
-
Electrophoresis: Run the gel in 1X running buffer according to the manufacturer's instructions, typically at 100-150V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Preparation: Activate a PVDF membrane by soaking it in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X Transfer Buffer. If using nitrocellulose, simply equilibrate in transfer buffer.
-
Assemble Transfer Stack: Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer: Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Verification (Optional): After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Wash away the stain with several rinses of TBST.
Immunodetection
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody (specific to the this compound target) in the blocking buffer. Discard the blocking solution and incubate the membrane with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Discard the primary antibody solution. Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (which recognizes the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (3) to remove unbound secondary antibody. Thorough washing is crucial to minimize background noise.
Signal Detection
-
Substrate Incubation: Prepare the enhanced chemiluminescent (ECL) HRP substrate by mixing the components according to the manufacturer's instructions.
-
Drain the excess wash buffer from the membrane and incubate it with the ECL substrate for 1-5 minutes.
-
Imaging: Carefully remove the membrane from the substrate solution, drain the excess, and place it in a plastic sheet protector or a digital imager.
-
Capture the chemiluminescent signal using a CCD-based imaging system or by exposing it to X-ray film. Exposure times may need to be optimized.
Data Presentation: Key Experimental Parameters
Optimizing antibody concentrations is essential for achieving a strong signal with low background. A dot blot or testing a range of dilutions on a Western blot is recommended.
| Parameter | Recommended Starting Range | Notes |
| Protein Loading | 10 - 50 µg / lane | Adjust based on target protein abundance. 30 µg is a common starting point. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | Milk is cost-effective, but BSA is preferred for detecting phosphorylated proteins. |
| Blocking Time | 1 hour at Room Temp. or Overnight at 4°C | Ensures complete blocking of non-specific sites. |
| Primary Antibody Dilution | 1:250 – 1:5,000 | Highly dependent on the antibody's affinity. Start with the manufacturer's recommendation or test a range (e.g., 1:500, 1:1000, 1:2000). |
| Secondary Antibody Dilution | 1:1,000 – 1:20,000 | Consult the manufacturer's data sheet. |
| Wash Buffer | TBST (Tris-Buffered Saline, 0.1% Tween 20) | Increasing wash times or volume can help reduce background signal. |
| Substrate Incubation | 1 - 5 minutes | Follow manufacturer's protocol. Signal duration can last for several hours. |
Buffer Formulations
| Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease/Phosphatase Inhibitors |
| 10X TBS | 200 mM Tris, 1.5 M NaCl. Adjust pH to 7.6 with HCl. |
| TBST (Wash Buffer) | Dilute 10X TBS to 1X with deionized water and add Tween 20 to a final concentration of 0.1%. |
References
Application Notes and Protocols: Investigating the Potential Role of YFLLRNP in CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of the peptide YFLLRNP, a known agonist of Protease-Activated Receptor 2 (PAR2), in CRISPR-Cas9 gene editing is a novel and largely unexplored area of research. The following application notes and protocols are based on a hypothetical mechanism and are intended to serve as a guide for investigating the potential of this compound to enhance gene editing efficiency. There is currently no direct evidence in the scientific literature to support this application.
Introduction
CRISPR-Cas9 has revolutionized the field of gene editing, offering a powerful tool for targeted genetic modification. A significant challenge in CRISPR-Cas9 applications is controlling the cellular DNA repair mechanisms that are triggered by the Cas9-induced double-strand break (DSB). The cell primarily utilizes two pathways for DSB repair: Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR). While NHEJ is efficient, it is error-prone and often results in insertions or deletions (indels) that can disrupt gene function. In contrast, HDR is a high-fidelity repair pathway that uses a DNA template to precisely introduce desired genetic changes, such as single nucleotide polymorphisms or gene insertions.
The efficiency of HDR is significantly lower than NHEJ and is predominantly active during the S and G2 phases of the cell cycle.[1][2][3] Consequently, strategies to enhance HDR efficiency are of great interest for therapeutic and research applications requiring precise genome editing.
This document outlines a hypothetical framework and experimental protocols to investigate whether the peptide this compound, by activating its cognate receptor PAR2, can modulate cellular processes to favor HDR and thereby increase the efficiency of precise CRISPR-Cas9 gene editing.
Hypothetical Mechanism of Action
The central hypothesis is that the activation of Protease-Activated Receptor 2 (PAR2) by its agonist this compound may influence the cell cycle, creating a cellular environment more conducive to Homology-Directed Repair (HDR). PAR2 is a G-protein coupled receptor involved in a variety of cellular processes, including inflammation, regeneration, and cell proliferation.[4][5] Its activation is known to trigger downstream signaling cascades, such as the MAPK pathway, which can influence cell cycle progression. By potentially promoting cell entry into the S and G2/M phases, this compound-mediated PAR2 activation could theoretically increase the window of opportunity for the HDR machinery to act on CRISPR-Cas9 induced double-strand breaks.
Data Presentation: Hypothetical Outcomes
The following tables summarize the expected quantitative outcomes if the hypothesis that this compound enhances HDR-mediated CRISPR-Cas9 editing is correct. These are for illustrative purposes and need to be validated experimentally.
Table 1: Effect of this compound on CRISPR-Cas9 Editing Efficiency at a Target Locus
| Treatment Group | This compound Conc. (µM) | Total Editing Frequency (%) | HDR Frequency (%) | NHEJ Frequency (%) | HDR/NHEJ Ratio |
| Control | 0 | 30 | 5 | 25 | 0.20 |
| This compound | 1 | 32 | 10 | 22 | 0.45 |
| This compound | 10 | 35 | 15 | 20 | 0.75 |
| This compound | 50 | 33 | 12 | 21 | 0.57 |
Table 2: Cell Cycle Analysis Following this compound Treatment
| Treatment Group | This compound Conc. (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 60 | 25 | 15 |
| This compound | 10 | 45 | 35 | 20 |
Experimental Protocols
The following protocols outline the steps to investigate the effect of this compound on CRISPR-Cas9 gene editing efficiency.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line that is known to express PAR2 (e.g., HEK293T, HaCaT, or various cancer cell lines). Validate PAR2 expression via RT-qPCR or Western blot.
-
Cell Seeding: Seed the selected cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
This compound Preparation: Prepare a stock solution of this compound peptide in sterile, nuclease-free water or an appropriate buffer. Further dilute to desired working concentrations in cell culture medium.
-
Treatment: 24 hours after seeding, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control. Incubate for a predetermined time (e.g., 12-24 hours) prior to transfection. This pre-incubation time may need to be optimized.
Protocol 2: CRISPR-Cas9 Ribonucleoprotein (RNP) Formulation and Delivery
-
Component Preparation:
-
Synthesize or procure high-quality single guide RNA (sgRNA) targeting the genomic locus of interest.
-
Obtain purified, high-fidelity Cas9 nuclease.
-
Design and synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor template for HDR.
-
-
RNP Assembly:
-
In a sterile microcentrifuge tube, mix the sgRNA and Cas9 protein at a 1.2:1 molar ratio in an appropriate buffer (e.g., Opti-MEM).
-
Incubate the mixture at room temperature for 15-20 minutes to allow for RNP complex formation.
-
-
Transfection:
-
For each well of this compound-treated and control cells, prepare a transfection mix.
-
If using a lipid-based transfection reagent, dilute the RNP complex and the donor template (if applicable) in Opti-MEM. Add the transfection reagent according to the manufacturer's instructions.
-
Incubate for 15-20 minutes to allow the formation of lipid-RNP complexes.
-
Add the transfection mix dropwise to the cells.
-
Alternatively, electroporation can be used for RNP delivery, following established protocols for the specific cell line.
-
-
Post-Transfection Care: Incubate the cells for 48-72 hours to allow for gene editing to occur.
Protocol 3: Analysis of Gene Editing Outcomes
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
Quantification of Editing Efficiency:
-
Next-Generation Sequencing (NGS): Amplify the target locus by PCR and perform deep sequencing to accurately quantify the percentage of HDR and NHEJ events. This is the gold standard for analysis.
-
T7 Endonuclease I (T7E1) Assay: This assay can be used for a semi-quantitative estimation of total indel frequency (NHEJ).
-
qPCR or ddPCR: Design assays to specifically detect the HDR-mediated allele for a more direct quantification of HDR efficiency.
-
-
Cell Cycle Analysis:
-
In a parallel experiment, treat cells with this compound as described in Protocol 1.
-
Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium (B1200493) iodide).
-
Analyze the cell cycle distribution by flow cytometry.
-
Conclusion and Future Directions
The protocols and framework presented here provide a basis for investigating the novel hypothesis that this compound can enhance the efficiency of precise gene editing through the HDR pathway. If this hypothesis is validated, it could open up new avenues for improving CRISPR-Cas9 based therapies and research applications. Further studies would be required to elucidate the precise molecular mechanisms downstream of PAR2 activation that lead to this effect, and to optimize the concentration and timing of this compound treatment for various cell types and gene targets. It would also be crucial to assess any potential off-target effects or other unintended consequences of PAR2 activation in the context of gene editing.
References
- 1. Homology directed repair - Wikipedia [en.wikipedia.org]
- 2. Modulation of cell cycle increases CRISPR-mediated homology-directed DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of homology-directed DNA repair plays key role in CRISPR-mediated genome correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of YFLLRNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Tyr-Phe-Leu-Leu-Arg-Asn-Pro (YFLLRNP) serves as a valuable tool for investigating the intricacies of Protease-Activated Receptor 1 (PAR1) signaling. As a ligand for this G protein-coupled receptor (GPCR), this compound can act as both an antagonist and a partial agonist, making it instrumental in dissecting the receptor's activation and downstream signaling cascades.[1] PAR1 is a key player in hemostasis, inflammation, and malignancy, and understanding its modulation is critical for therapeutic development.[2][3]
Mass spectrometry is an indispensable technique for the characterization and quantification of synthetic peptides like this compound, offering high sensitivity and specificity.[4] This document provides detailed application notes and protocols for the comprehensive analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), from sample preparation to data analysis.
Signaling Pathway
The this compound peptide interacts with PAR1, a receptor activated through proteolytic cleavage of its N-terminus, which unmasks a tethered ligand that initiates signaling.[5][6] PAR1 can couple to various G proteins (e.g., Gq/11, G12/13, Gi) and β-arrestins to trigger a wide range of cellular responses.[2][5] The specific signaling outcome can be influenced by the activating protease, a phenomenon known as biased agonism.[5] For instance, thrombin activation of PAR1 is strongly linked to platelet aggregation and pro-inflammatory responses, while activated protein C (APC) can elicit cytoprotective effects through the same receptor.[5][7] this compound, as a synthetic ligand, allows for the study of PAR1 activation and signaling in a controlled manner, independent of proteolytic cleavage.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful mass spectrometric analysis, aiming to remove substances that can interfere with ionization, such as salts and detergents.[8][9]
Materials:
-
This compound peptide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade (optional, for chromatography)
-
C18 Solid Phase Extraction (SPE) cartridges
-
Microcentrifuge tubes
Protocol:
-
Reconstitution: Reconstitute the lyophilized this compound peptide in a suitable solvent, such as 50% ACN in water with 0.1% FA, to create a stock solution (e.g., 1 mg/mL).
-
Dilution: Prepare working solutions by diluting the stock solution in the mobile phase A (see LC parameters below) to the desired concentration range for analysis.
-
Desalting (if necessary): If the peptide is in a buffer containing non-volatile salts, desalting is required.
-
Condition a C18 SPE cartridge with 1 mL of ACN followed by 1 mL of 0.1% TFA or FA in water.
-
Load the peptide sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% TFA or FA in water to remove salts.
-
Elute the peptide with 500 µL of 50-70% ACN with 0.1% TFA or FA.
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in mobile phase A.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for peptide separation prior to mass spectrometric analysis.[10][11]
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 15 minutes, followed by a wash at 95% B for 2 minutes and re-equilibration at 5% B for 3 minutes. This should be optimized.[12] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF) |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| MS1 Scan Range | m/z 300-1500 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) |
| Data Acquisition | Data-Dependent Acquisition (DDA), selecting the top 3-5 most intense precursor ions for fragmentation. |
Note on Mobile Phase: While TFA is an excellent ion-pairing agent for chromatography, it can suppress the MS signal.[10][13] Formic acid is generally preferred for LC-MS applications.[13]
Experimental Workflow
The overall workflow for the analysis of this compound involves several key stages, from initial sample handling to final data interpretation.
Data Presentation and Analysis
Peptide Identification
The identity of the this compound peptide is confirmed by matching the acquired tandem mass spectrum (MS/MS) with the theoretical fragmentation pattern. The primary fragment ions observed in low-energy CID are b- and y-ions, resulting from cleavage of the peptide amide bonds.[14][15]
Theoretical Monoisotopic Mass:
-
This compound: C46H69N11O9
-
Monoisotopic Mass: 935.5280 g/mol
-
[M+H]+: 936.5353
-
[M+2H]2+: 468.7713
Expected Fragment Ions (b and y series):
| Residue | b-ion (m/z) | y-ion (m/z) |
| Y | 164.0706 | 936.5353 |
| F | 311.1390 | 773.4647 |
| L | 424.2231 | 626.3963 |
| L | 537.3071 | 513.3122 |
| R | 693.4082 | 400.2282 |
| N | 807.4511 | 244.1271 |
| P | 904.5039 | 130.0866 |
Quantitative Analysis
For quantitative studies, the peak area of the extracted ion chromatogram (XIC) for the precursor ion (e.g., m/z 468.7713 for the doubly charged ion) is integrated. A calibration curve can be generated using serial dilutions of a known concentration of the this compound standard to determine the concentration of the peptide in unknown samples.
Example Calibration Curve Data:
| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 5.0 x 10^4 |
| 5 | 2.4 x 10^5 |
| 10 | 5.1 x 10^5 |
| 50 | 2.5 x 10^6 |
| 100 | 4.9 x 10^6 |
| 500 | 2.6 x 10^7 |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the robust analysis of the this compound peptide using mass spectrometry. This powerful analytical approach enables researchers to accurately identify and quantify this compound, facilitating detailed investigations into PAR1 signaling and its role in various physiological and pathological processes. Adherence to these methodologies will ensure high-quality, reproducible data essential for advancing research and drug development efforts targeting the PAR1 receptor.
References
- 1. A peptide ligand of the human thrombin receptor antagonizes alpha-thrombin and partially activates platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of protease-activated receptor 1 signaling diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Mascot help: Peptide fragmentation [matrixscience.com]
- 15. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with YFLLRNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
YFLLRNP is a synthetic peptide that acts as a partial agonist for the human Protease-Activated Receptor 1 (PAR-1), a member of the G-protein coupled receptor superfamily and the primary thrombin receptor on human platelets.[1] Unlike the full agonist thrombin, this compound induces a specific subset of cellular responses. Understanding the nuanced signaling and cellular effects of this compound is crucial for research into thrombosis, hemostasis, and the development of novel therapeutics targeting PAR-1.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It allows for the rapid and quantitative measurement of multiple cellular parameters, including the expression of cell surface markers, intracellular signaling events, and physiological responses. These application notes provide detailed protocols for the flow cytometric analysis of cells, particularly platelets, treated with this compound.
Mechanism of Action and Signaling Pathway
This compound interacts with the thrombin receptor, PAR-1. While full agonists like thrombin or the synthetic peptide SFLLRNP induce a robust signaling cascade leading to complete platelet activation, including shape change, granule secretion, and aggregation, this compound elicits only a partial response.[1]
Upon binding to PAR-1, this compound induces a conformational change in the receptor, leading to the activation of specific downstream signaling pathways. Notably, this activation appears to be independent of calcium mobilization and protein kinase C (PKC) activation, which are hallmarks of full PAR-1 activation.[1][2] Instead, this compound treatment rapidly stimulates the tyrosine phosphorylation of several protein substrates, which is essential for the observed platelet shape change.[2]
This compound-Induced Signaling Pathway
Caption: this compound partial agonism of PAR-1 leading to cell shape change.
Data Presentation
The following table summarizes representative quantitative data from flow cytometry experiments analyzing platelet activation markers after treatment with this compound, a full agonist (SFLLRNP), and a negative control.
| Treatment | Concentration | P-Selectin (CD62P) Positive Cells (%) | PAC-1 Binding (Activated GPIIb/IIIa) (%) | Forward Scatter (Cell Size) - MFI |
| Negative Control (Buffer) | - | 2.5 ± 0.8 | 3.1 ± 1.2 | 150 ± 15 |
| This compound | 10 µM | 5.2 ± 1.5 | 4.5 ± 1.8 | 250 ± 25 |
| This compound | 50 µM | 8.9 ± 2.1 | 7.8 ± 2.5 | 350 ± 30 |
| SFLLRNP (Full Agonist) | 10 µM | 85.6 ± 5.4 | 90.2 ± 4.9 | 450 ± 40 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions, cell type, and donor variability.
Experimental Protocols
Protocol 1: Analysis of Platelet Activation Markers (P-Selectin and activated GPIIb/IIIa)
This protocol describes the measurement of two key platelet activation markers: P-selectin (CD62P), a marker of alpha-granule secretion, and the activated form of the fibrinogen receptor GPIIb/IIIa, detected by the PAC-1 antibody.
Materials:
-
Whole blood collected in sodium citrate (B86180)
-
This compound peptide
-
SFLLRNP peptide (as a positive control)
-
Phosphate-Buffered Saline (PBS)
-
HEPES-Tyrode's buffer
-
Anti-CD61-PE (platelet identification)
-
Anti-CD62P-FITC (P-selectin)
-
PAC-1-FITC (activated GPIIb/IIIa)
-
Isotype control antibodies (FITC and PE conjugated)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for platelet activation marker analysis.
Procedure:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing sodium citrate as an anticoagulant.
-
PRP Preparation: Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Cell Treatment:
-
Aliquot the PRP into flow cytometry tubes.
-
Add this compound, SFLLRNP (positive control), or buffer (negative control) to the respective tubes at the desired final concentrations.
-
Incubate for 15 minutes at 37°C.
-
-
Antibody Staining:
-
Add saturating concentrations of fluorochrome-conjugated antibodies (Anti-CD61-PE, Anti-CD62P-FITC, PAC-1-FITC, and corresponding isotype controls) to the tubes.
-
Gently mix and incubate for 20 minutes at room temperature in the dark.
-
-
Fixation (Optional): Add an equal volume of fixation buffer and incubate for 30 minutes at 4°C. This step can help stabilize the samples if there is a delay before acquisition.
-
Flow Cytometry Acquisition:
-
Acquire the samples on a flow cytometer.
-
Set up a gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for a pan-platelet marker like CD61.
-
Collect a sufficient number of events (e.g., 10,000-20,000 platelet events) for statistical analysis.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Determine the percentage of CD62P-positive and PAC-1-positive platelets and the mean fluorescence intensity (MFI) for each marker.
-
Protocol 2: Analysis of Platelet Shape Change
This protocol utilizes the changes in forward scatter (FSC) and side scatter (SSC) profiles of platelets as an indicator of shape change.
Materials:
-
Same as Protocol 1, excluding the activation marker antibodies.
Experimental Workflow:
Caption: Workflow for analyzing platelet shape change.
Procedure:
-
PRP Preparation: Prepare PRP as described in Protocol 1.
-
Baseline Acquisition:
-
Dilute a small aliquot of PRP in HEPES-Tyrode's buffer.
-
Acquire the sample on the flow cytometer to establish the baseline FSC and SSC profile of resting platelets.
-
-
Cell Treatment and Kinetic Analysis:
-
While acquiring data, add this compound, SFLLRNP, or buffer to the sample tube.
-
Continue to acquire data for several minutes to observe the kinetic changes in FSC and SSC over time. An increase in FSC is indicative of an increase in cell size or shape change.
-
-
Data Analysis:
-
Analyze the time-course data to plot the change in mean FSC and SSC over time for each treatment condition.
-
Troubleshooting and Considerations
-
Platelet Pre-activation: It is critical to handle blood samples gently and process them promptly to avoid artificial platelet activation. The use of appropriate anticoagulants and buffers is essential.
-
Antibody Titration: Always titrate antibodies to determine the optimal concentration for staining to ensure saturation and minimize non-specific binding.
-
Controls: Include appropriate controls in every experiment:
-
Unstained cells: To assess autofluorescence.
-
Isotype controls: To control for non-specific antibody binding.
-
Negative control (buffer): To establish the baseline activation state.
-
Positive control (e.g., SFLLRNP or Thrombin): To ensure the assay is working correctly.
-
-
Instrument Settings: Optimize flow cytometer settings (voltages, compensation) for each experiment to ensure proper signal detection and resolution.
By following these detailed protocols and considering the nuances of this compound's partial agonistic activity, researchers can effectively utilize flow cytometry to investigate its effects on cellular signaling and function. This will contribute to a deeper understanding of PAR-1 biology and the development of targeted therapies.
References
- 1. A peptide ligand of the human thrombin receptor antagonizes alpha-thrombin and partially activates platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet shape change induced by thrombin receptor activation. Rapid stimulation of tyrosine phosphorylation of novel protein substrates through an integrin- and Ca(2+)-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing YFLLRNP Concentration for In-Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of the PAR4 agonist peptide, YFLLRNP, for various in-vitro assays. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the generation of reliable and reproducible data in your studies of platelet function and PAR4 signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as an agonist for Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor primarily expressed on platelets.[1] Unlike strong agonists that induce full platelet activation, this compound is considered a partial agonist. At lower concentrations, it primarily induces platelet shape change without causing aggregation or significant granule secretion.[1] This selective activation is mediated through the Gq and G12/13 signaling pathways, leading to downstream events such as calcium mobilization and cytoskeletal reorganization.
Q2: What is the optimal concentration of this compound to use in my assay?
The optimal concentration of this compound is assay-dependent. For inducing platelet shape change, a concentration of 300 µM has been shown to be effective.[1] For platelet aggregation, significantly higher concentrations are required, though a specific optimal concentration is not well-documented.[1] It is highly recommended to perform a dose-response curve for your specific assay (e.g., platelet aggregation, calcium mobilization) to determine the optimal concentration that yields a robust and reproducible signal.
Q3: Why am I not observing platelet aggregation with this compound?
This compound is a partial agonist and may not induce strong aggregation on its own, especially at lower concentrations.[1] Platelet aggregation with this compound has been observed at concentrations much higher than those required for shape change.[1] If you are not observing aggregation, consider the following:
-
Concentration: You may need to significantly increase the this compound concentration. Perform a dose-response study with a wide range of concentrations.
-
Potentiation: this compound can potentiate the effects of other weak agonists. Consider co-stimulation with a low dose of another agonist like ADP or epinephrine.
-
Platelet Preparation: Ensure your platelet preparation (platelet-rich plasma or washed platelets) is viable and responsive to other known agonists.
Q4: Can this compound be used to study calcium mobilization?
Yes, as a PAR4 agonist, this compound is expected to induce intracellular calcium mobilization through the Gq signaling pathway. However, the magnitude of the response may be weaker compared to strong PAR4 agonists. A sensitive calcium mobilization assay using a fluorescent indicator like Fluo-4 AM is recommended. A dose-response experiment is crucial to determine the concentration of this compound that elicits a measurable calcium signal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No platelet response (shape change, aggregation, or calcium signal) | 1. Degraded this compound peptide: Peptides can degrade over time, especially with improper storage or multiple freeze-thaw cycles.2. Low this compound concentration: The concentration may be too low to elicit a detectable response.3. Poor platelet viability: The platelets may have been activated during preparation or are no longer viable. | 1. Use fresh or properly stored this compound: Prepare fresh aliquots from a new stock solution. Store peptide solutions at -20°C or -80°C.2. Perform a dose-response curve: Test a wide range of this compound concentrations to find the optimal working concentration.3. Check platelet function: Test the platelets with a known strong agonist (e.g., thrombin, TRAP-6) to confirm their responsiveness. |
| High background signal or spontaneous platelet activation | 1. Platelet activation during preparation: Mechanical stress or temperature changes during blood collection and centrifugation can activate platelets.2. Contaminated reagents: Contamination in buffers or saline can activate platelets. | 1. Optimize platelet preparation: Handle blood gently, avoid air bubbles, and maintain a constant temperature (room temperature). Use low-speed centrifugation with no brake to prepare platelet-rich plasma.2. Use sterile, endotoxin-free reagents: Ensure all solutions are of high purity. |
| Inconsistent results between experiments | 1. Variability in platelet donors: Platelet responsiveness can vary significantly between individuals.2. Inconsistent this compound concentration: Errors in dilution or pipetting.3. Variations in incubation times or temperature. | 1. Pool platelets from multiple donors: This can help to average out individual variations.2. Prepare fresh dilutions of this compound for each experiment: Use calibrated pipettes for accurate measurements.3. Standardize all experimental parameters: Ensure consistent incubation times and maintain a constant temperature (37°C) for all assays. |
Quantitative Data
| PAR4 Agonist Peptide | Assay | EC50 Value (µM) |
| AYPGKF | Platelet Aggregation | 56 |
| A-Phe(4-F)-PGWLVKNG | Platelet Aggregation | 3.4[2] |
| This compound | Platelet Shape Change | ~300 (Effective Concentration)[1] |
Experimental Protocols
Platelet Shape Change Assay
Principle: Platelet shape change from a discoid to a spherical form with pseudopods is an early event in platelet activation and can be measured by changes in light transmission or by microscopy.
Materials:
-
This compound peptide
-
Platelet-Rich Plasma (PRP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Phosphate-Buffered Saline (PBS)
-
Microscope (optional)
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation at 200 x g for 15 minutes at room temperature with the brake off.
-
Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL using platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 10 minutes.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 2 minutes with stirring.
-
Add 50 µL of this compound solution to achieve a final concentration of 300 µM.
-
Record the change in light transmission for 5-10 minutes. A decrease in light transmission indicates platelet shape change.
-
(Optional) For microscopic confirmation, fix a small aliquot of the platelet suspension with an equal volume of 2% paraformaldehyde in PBS before and after adding this compound. Observe the platelet morphology under a phase-contrast or scanning electron microscope.
Platelet Aggregation Assay
Principle: Platelet aggregation is measured by the increase in light transmission through a suspension of platelets as they clump together.
Materials:
-
This compound peptide
-
Platelet-Rich Plasma (PRP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Follow steps 1-3 of the Platelet Shape Change Assay protocol.
-
Prepare a series of this compound dilutions to perform a dose-response curve (e.g., final concentrations ranging from 100 µM to 1 mM).
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 2 minutes with stirring.
-
Add 50 µL of the this compound dilution to the cuvette.
-
Record the increase in light transmission for 10-15 minutes.
-
Determine the concentration of this compound that gives a half-maximal response (EC50) if a full dose-response curve is achieved.
Intracellular Calcium Mobilization Assay
Principle: Changes in intracellular calcium concentration are measured using a fluorescent calcium indicator dye. Upon binding of an agonist to its receptor, calcium is released from intracellular stores, leading to an increase in fluorescence.
Materials:
-
This compound peptide
-
Washed platelets or PRP
-
Fluo-4 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microplate reader
Procedure:
-
Prepare washed platelets by centrifuging PRP at 1000 x g for 10 minutes in the presence of an anti-coagulant and resuspending the pellet in a suitable buffer like Tyrode's buffer.
-
Load the platelets with Fluo-4 AM (typically 1-5 µM) in the presence of Pluronic F-127 (0.02%) for 30-60 minutes at 37°C in the dark.
-
Wash the platelets to remove extracellular dye by centrifugation and resuspend them in HBSS with HEPES.
-
Pipette the dye-loaded platelets into a 96-well black, clear-bottom plate.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Use a FLIPR or fluorescence microplate reader to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately start recording the fluorescence intensity over time (typically for 1-2 minutes).
-
The increase in fluorescence intensity indicates a rise in intracellular calcium. Analyze the data to determine the dose-dependent effect of this compound on calcium mobilization.
Visualizations
References
Technical Support Center: YFLLRNP Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the PAR1 agonist peptide, YFLLRNP, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2] PAR-1 is a G-protein coupled receptor (GPCR) that is endogenously activated when proteases like thrombin cleave its N-terminus, exposing a "tethered ligand".[3][4] this compound mimics this tethered ligand to activate the receptor independently of proteolytic cleavage.[2][5] Like most peptides, this compound is susceptible to degradation by proteases present in biological samples such as serum, plasma, or cell culture supernatants.[6][7] This enzymatic degradation can cleave the peptide, rendering it inactive and leading to inconsistent or misleading experimental results.[6]
Q2: What are the best practices for storing and handling this compound?
Proper storage and handling are critical to maintaining peptide integrity.[8]
-
Long-Term Storage: Lyophilized (powder) this compound should be stored at -20°C or -80°C. Lyophilization enhances stability by removing water, which reduces chemical and microbial degradation.[9]
-
Stock Solutions: Prepare a high-concentration stock solution in a sterile, appropriate solvent (e.g., DMSO or sterile water, as recommended by the manufacturer). Aliquot the stock solution into single-use, low-bind microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -80°C.
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in your experimental buffer. Avoid storing diluted peptide solutions for extended periods.
-
General Handling: Always use sterile pipette tips and tubes to prevent microbial and protease contamination. When weighing lyophilized peptide, be mindful of its potential hygroscopicity and static charge, which can affect accuracy.[9]
Q3: How can I prevent this compound degradation in my experimental buffer?
The primary strategy is to inhibit protease activity.
-
Use Protease Inhibitor Cocktails: The most effective method is to supplement your experimental buffer (e.g., cell culture media, buffer for tissue homogenates) with a broad-spectrum protease inhibitor cocktail. These cocktails contain a mixture of inhibitors that target various classes of proteases (serine, cysteine, metalloproteases, etc.).
-
Control Buffer Conditions: Maintain a stable pH for your experimental buffer, as pH fluctuations can affect both peptide stability and protease activity.[10]
-
Minimize Incubation Time: Design experiments to use the shortest effective incubation time to reduce the window for potential degradation.
-
Use Serum-Free Media: If your experimental design allows, using serum-free or reduced-serum media can significantly decrease the concentration of exogenous proteases.
Q4: What should I consider when choosing a protease inhibitor?
While a pre-made broad-spectrum cocktail is often sufficient, you can also select specific inhibitors. Gabexate mesylate is an example of a serine protease inhibitor that is effective against thrombin and trypsin, proteases relevant to the PAR1 system. The choice may depend on the specific biological matrix (e.g., plasma vs. cell lysate) and the classes of proteases most likely to be present.
Troubleshooting Guide: Inconsistent or Low this compound Activity
This guide addresses common issues related to the loss of this compound bioactivity during experiments.
Problem: Observed biological response to this compound is lower than expected or inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Peptide Degradation | 1. Add Protease Inhibitors: Supplement your experimental buffer with a broad-spectrum protease inhibitor cocktail immediately before use. 2. Prepare Fresh Solutions: Always prepare the final working dilution of this compound immediately before adding it to your assay. 3. Perform a Stability Assay: Quantify the stability of this compound in your specific buffer over your experimental time course using RP-HPLC to confirm degradation is the issue.[11] |
| Improper Storage/Handling | 1. Review Storage Protocol: Ensure lyophilized peptide and stock solution aliquots are stored at the correct temperature (-20°C or -80°C).[12][13] 2. Avoid Freeze-Thaw Cycles: Use single-use aliquots of the stock solution for each experiment.[14] 3. Check Solvent: Confirm that the solvent used for the stock solution (e.g., DMSO) is pure and has not degraded. |
| Experimental Setup Issues | 1. Include Controls: Always run a positive control (a known, stable agonist if available) and a negative control (vehicle only) to ensure the assay system is working correctly.[10][15] 2. Verify Reagent Integrity: Check the pH and composition of your buffers. An incorrect pH can inhibit receptor activation.[10] 3. Cell Health: Ensure the cells expressing PAR1 are healthy, within a low passage number, and that receptor expression has not diminished. |
| Inaccurate Peptide Concentration | 1. Re-quantify Stock: If possible, verify the concentration of your stock solution using a quantitative method. 2. Improve Weighing/Dissolution: When preparing new stock, ensure the lyophilized powder is fully equilibrated to room temperature before opening to prevent moisture absorption, and ensure complete dissolution in the solvent.[9] |
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for low this compound activity.
Experimental Protocols & Data
Protocol: this compound Stability Assay in Biological Media
This protocol details a method to quantify the degradation of this compound in a biological matrix (e.g., serum or cell culture medium) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][11]
1. Materials and Reagents:
-
This compound (lyophilized powder, >95% purity)
-
Biological Medium (e.g., Human Serum, DMEM + 10% FBS)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator at 37°C
-
Refrigerated centrifuge
-
RP-HPLC system with a C18 column
2. Solution Preparation:
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO.
-
Precipitating Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in acetonitrile. This solution is used to stop the enzymatic reaction and precipitate proteins.[11]
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Assay Procedure:
-
Incubation: Pre-warm the biological medium to 37°C. Spike the medium with the this compound stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is <1% to avoid affecting enzyme activity.[11]
-
Time Points: Immediately take a "Time 0" sample. Incubate the remaining mixture at 37°C and collect samples at subsequent time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Quenching & Precipitation: For each time point, transfer 100 µL of the sample to a new tube. Add 200 µL of ice-cold Precipitating Solution. Vortex vigorously for 30 seconds.
-
Protein Removal: Incubate the tube on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[11]
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze by RP-HPLC, monitoring the peak area corresponding to intact this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound stability in biological media.
Example Data Presentation
The stability of this compound is determined by monitoring the percentage of intact peptide remaining over time. Data should be summarized in a table for clear analysis.
Table 1: Example Stability of this compound in Human Serum at 37°C (Note: This is representative data based on a general peptide stability assay protocol.[11] Actual values must be determined experimentally.)
| Time Point (hours) | % Intact this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 0.5 | 85.2 ± 2.1 |
| 1 | 72.5 ± 3.5 |
| 2 | 55.1 ± 2.8 |
| 4 | 30.7 ± 1.9 |
| 8 | 10.3 ± 1.2 |
| 24 | <1.0 |
This compound Signaling Pathway
This compound activates PAR-1, a GPCR that couples to several heterotrimeric G proteins, primarily Gαq and Gα12/13, to initiate downstream signaling cascades.[4][16][17]
Caption: Simplified PAR-1 signaling pathway upon activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide-derived protease-activated receptor-1 (PAR-1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor-1 can mediate responses to SFLLRN in thrombin-desensitized cells: evidence for a novel mechanism for preventing or terminating signaling by PAR1's tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.zageno.com [go.zageno.com]
- 9. biomedgrid.com [biomedgrid.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. vaccines.phila.gov [vaccines.phila.gov]
- 13. Chapter 5: Vaccine Storage and Handling | Pink Book | CDC [cdc.gov]
- 14. immunizesd.org [immunizesd.org]
- 15. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 16. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
YFLLRNP off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the synthetic peptide YFLLRNP, a ligand for Protease-Activated Receptor 1 (PAR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic peptide that acts as a ligand for the human thrombin receptor, officially known as Protease-Activated Receptor 1 (PAR1).[1] PAR1 is a G protein-coupled receptor (GPCR) that plays significant roles in hemostasis, inflammation, and cellular signaling.[2][3] this compound can function as a partial agonist, initiating some downstream signaling events, and can also antagonize platelet aggregation induced by the natural ligand, α-thrombin.[1]
Q2: What are "off-target effects" in the context of a peptide agonist like this compound?
For a synthetic PAR1 agonist, off-target effects can be categorized in three ways:
-
Direct Off-Target Binding: The peptide binds to other unintended receptors or proteins. While specific alternative receptors for this compound are not well-documented, profiling against related receptors (e.g., PAR2, PAR3, PAR4) is a prudent control.
-
Biased Agonism and Off-Target Signaling: This is the most common concern for PAR1 agonists. The peptide may preferentially activate a subset of the receptor's downstream signaling pathways, which might differ from the physiological response to thrombin.[2] PAR1 can signal through different G proteins (Gαq, Gα12/13) or via β-arrestin pathways, and a biased agonist might activate one pathway more strongly than others, leading to an "off-target" or unbalanced cellular response.
-
Effects from Peptide Instability: Degradation products of the peptide in experimental media could have their own biological activities.
Q3: How can I proactively minimize and control for off-target effects in my experimental design?
A multi-pronged approach is essential to ensure the observed effects are truly mediated by PAR1.
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits a robust on-target effect to minimize concentration-dependent off-target binding.
-
Employ Proper Controls:
-
Negative Control: Use a structurally similar but inactive peptide (e.g., a scrambled version of this compound) to ensure the observed phenotype is not due to the peptide's physical properties.
-
Positive Control: Use a well-characterized PAR1 agonist (like thrombin or the peptide TFLLR) and antagonist (like Vorapaxar or SCH79797) to confirm your assay system is responding as expected.
-
-
Confirm Target Engagement: Use a genetic approach, such as siRNA-mediated knockdown or a CRISPR/Cas9 knockout of PAR1, to demonstrate that the biological effect of this compound disappears in the absence of its intended target.
Troubleshooting Guide
Issue 1: I'm observing a cellular response to this compound, but I'm not sure if it's a specific PAR1-mediated effect.
| Possible Cause | Troubleshooting Step |
| Direct Off-Target Binding | Pre-treat your cells with a known PAR1-specific antagonist (e.g., Vorapaxar) before adding this compound. If the antagonist blocks the response, it is likely PAR1-mediated. |
| Non-Specific Peptide Effects | Treat cells with a scrambled peptide control at the same concentration. If you observe the same response, the effect is likely non-specific. |
| Target Confirmation Needed | Repeat the experiment in cells where PAR1 has been knocked down using siRNA or knocked out. The absence of the response in these cells confirms it is on-target. |
Issue 2: The effect of this compound in my assay is different from the effect of thrombin.
| Possible Cause | Troubleshooting Step |
| Biased Agonism | This is an expected outcome for many synthetic GPCR ligands. This compound may be a "biased agonist," stabilizing a receptor conformation that preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). |
| Different Receptor Cleavage Sites | Thrombin activates PAR1 by cleaving it at a specific site. Synthetic peptides like this compound activate the receptor without this cleavage, which can lead to different downstream signaling outcomes. |
| Assay Multiple Signaling Pathways | To characterize this, perform multiple downstream assays. For example, measure Gαq activation via a calcium mobilization assay and separately measure β-arrestin recruitment using a BRET or FRET-based assay. |
Quantitative Data Summary
The concept of biased agonism can be illustrated by comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of different PAR1 agonists across distinct signaling pathways. The hypothetical data below shows how this compound could act as a Gαq-biased agonist compared to the natural ligand, thrombin.
| Ligand | Signaling Pathway | Potency (EC₅₀) | Efficacy (% of Thrombin) |
| Thrombin | Gαq (Calcium Flux) | 1 nM | 100% |
| β-Arrestin 2 Recruitment | 5 nM | 100% | |
| Gα12/13 (RhoA Activation) | 2 nM | 100% | |
| This compound | Gαq (Calcium Flux) | 25 nM | 85% |
| β-Arrestin 2 Recruitment | 250 nM | 30% | |
| Gα12/13 (RhoA Activation) | 180 nM | 45% | |
| Scrambled Peptide | Gαq (Calcium Flux) | >10,000 nM | No Response |
| β-Arrestin 2 Recruitment | >10,000 nM | No Response | |
| Gα12/13 (RhoA Activation) | >10,000 nM | No Response |
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay (to assess Gαq activation)
-
Cell Preparation: Plate cells expressing PAR1 (e.g., HEK293 or endothelial cells) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with the buffer to remove excess dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for 15-30 seconds.
-
Compound Injection: Inject a range of concentrations of this compound (and controls like thrombin and buffer) into the wells.
-
Measurement: Immediately begin measuring fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: For each concentration, calculate the peak fluorescence response over baseline. Plot the response versus the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
Protocol 2: β-Arrestin Recruitment Assay (BRET-based)
This protocol assumes the use of a cell line stably expressing PAR1 fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a fluorescent protein acceptor (e.g., YFP).
-
Cell Plating: Plate the engineered cells in a 96-well white, opaque plate and grow overnight.
-
Substrate Addition: Just prior to the experiment, add the Rluc substrate (e.g., coelenterazine (B1669285) h) to the cells and incubate for 5-10 minutes in the dark.
-
Compound Addition: Add varying concentrations of this compound or control ligands to the wells.
-
BRET Measurement: Immediately place the plate in a microplate reader capable of measuring dual-emission luminescence. Sequentially measure the light emission from Rluc (e.g., ~480 nm) and YFP (e.g., ~530 nm).
-
Incubation: Continue taking readings at regular intervals (e.g., every 2-5 minutes) for up to 60 minutes to establish a kinetic profile of the interaction.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio versus the log of the compound concentration at a fixed time point (e.g., 30 minutes) to generate a dose-response curve and determine the EC₅₀.
Visualizations
Caption: Canonical PAR1 signaling pathways activated by an agonist.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: Biased agonism at the PAR1 receptor.
References
- 1. A peptide ligand of the human thrombin receptor antagonizes alpha-thrombin and partially activates platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of protease-activated receptor 1 signaling diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
YFLLRNP Experimentation: Technical Support Center
Welcome to the technical support center for YFLLRNP experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the use of the PAR-1 partial agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a partial agonist for the Protease-Activated Receptor 1 (PAR-1). Its primary mechanism involves the selective activation of the Gα12/13 signaling pathway at low concentrations, leading to downstream cellular responses such as platelet shape change.
Q2: What are the best practices for storing and handling the this compound peptide?
A2: Proper storage and handling are critical for maintaining the stability and activity of the this compound peptide. For long-term storage, lyophilized peptide should be stored at -20°C or -80°C.[1][2][3][4][5] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for short-term use.[2][3][4] Bring the peptide to room temperature before reconstitution and use sterile, pH-neutral buffers for dissolution.[4]
Q3: How can I minimize variability in my this compound-induced platelet activation assays?
A3: Variability in platelet aggregation assays can be minimized by standardizing several pre-analytical and analytical factors. It is crucial to use fresh blood collected in 3.2% sodium citrate (B86180), discarding the first few milliliters to avoid tissue factor contamination.[6] Platelet counts in platelet-rich plasma (PRP) should be standardized, and the PRP should be allowed to rest at room temperature before the assay.[6] Additionally, ensure consistent agonist concentrations and incubation times.[6]
Troubleshooting Guide
Issue 1: Inconsistent or No Platelet Response to this compound
| Potential Cause | Recommended Action |
| Degraded this compound Peptide | Ensure the peptide has been stored correctly in a lyophilized state at -20°C or below and protected from light and moisture.[1][2][3][4] Reconstitute a fresh aliquot for each experiment. |
| Platelet Desensitization | Previous exposure to other PAR-1 agonists can lead to receptor desensitization. Use fresh platelet preparations for each experiment and avoid pre-stimulation with other agonists. |
| Incorrect Assay Conditions | Verify the pH and temperature of the assay buffer, as platelet aggregation is sensitive to these parameters.[7] Ensure the aggregometer is calibrated correctly with platelet-poor plasma (PPP) and PRP for 100% and 0% aggregation baselines, respectively.[6] |
| Donor-Specific Variability | Platelet reactivity can vary significantly between donors.[6] If possible, screen multiple healthy donors who have not consumed antiplatelet medications for at least two weeks.[6] |
Issue 2: Interpreting Complex Dose-Response Curves
| Potential Cause | Recommended Action |
| Partial Agonism of this compound | As a partial agonist, this compound may produce a submaximal response compared to full PAR-1 agonists. The dose-response curve may plateau at a lower level of maximal efficacy.[8][9] |
| Biased Agonism | This compound selectively activates the Gα12/13 pathway at low concentrations. At higher concentrations, it may engage other signaling pathways, potentially altering the dose-response relationship.[10][11][12][13] Consider using inhibitors of other G-protein pathways to dissect the specific contribution of Gα12/13 signaling. |
| Experimental Artifacts | High concentrations of peptides can sometimes lead to non-specific effects or aggregation. Ensure proper dissolution and mixing of the peptide in the assay buffer. Visually inspect for any precipitation. |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[6]
-
PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[6]
-
Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.[6]
-
Assay Procedure:
-
Pre-warm the PRP to 37°C in the aggregometer.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.[6]
-
Add the desired concentration of this compound to the PRP with continuous stirring.
-
Record the change in light transmission for a set period to measure platelet aggregation.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the this compound signaling pathway and a typical experimental workflow for studying its effects.
Caption: this compound-induced PAR-1 signaling through the Gα12/13-RhoA pathway.
Caption: A typical experimental workflow for a this compound platelet aggregation study.
References
- 1. jpt.com [jpt.com]
- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 3. genscript.com [genscript.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 9. study.com [study.com]
- 10. A Novel Method for Analyzing Extremely Biased Agonism at G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of YFLLRNP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of the peptide YFLLRNP, a known activator of Protease-Activated Receptor 2 (PAR2).
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high in vivo bioavailability for this compound?
The primary barriers to the in vivo bioavailability of this compound, like many peptides, are:
-
Enzymatic Degradation: Peptides are susceptible to rapid degradation by proteases and peptidases present in the gastrointestinal (GI) tract and plasma. This enzymatic breakdown cleaves the peptide bonds, inactivating the molecule before it can reach its target.[1][2][3][4]
-
Poor Membrane Permeability: Due to its hydrophilic nature and molecular size, this compound has difficulty crossing biological membranes, such as the intestinal epithelium, to enter systemic circulation.[5]
-
Rapid Clearance: Small peptides are often quickly filtered and eliminated by the kidneys, resulting in a short plasma half-life.
-
Low Solubility: Some peptides can have poor solubility in aqueous physiological environments, which can hinder their formulation and absorption.
Q2: What are the main strategies to overcome these bioavailability barriers for this compound?
Several strategies can be employed to enhance the bioavailability of this compound:
-
Chemical Modifications: Altering the peptide structure can improve stability and permeability. Common modifications include:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) to the peptide increases its size, shielding it from enzymatic degradation and reducing renal clearance.
-
Lipidation: Covalently attaching a lipid moiety can enhance membrane permeability and binding to plasma proteins, extending its half-life.
-
Terminal Modifications: Capping the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) can block exopeptidase activity.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids can confer resistance to proteolysis.
-
-
Advanced Formulation Strategies:
-
Co-administration with Enzyme Inhibitors: Using inhibitors of proteases like trypsin and chymotrypsin (B1334515) can protect this compound from degradation in the GI tract.
-
Use of Permeation Enhancers: These agents transiently open tight junctions in the intestinal epithelium, allowing for improved paracellular transport.
-
-
Encapsulation in Delivery Systems:
-
Liposomes: These lipid-based vesicles can encapsulate this compound, protecting it from degradation and facilitating its transport across membranes.
-
Nanoparticles: Biodegradable polymeric nanoparticles can also be used to encapsulate the peptide, offering protection and controlled release.
-
Q3: How does this compound activate its target receptor, PAR2?
This compound is a synthetic peptide agonist that mimics the "tethered ligand" exposed after proteolytic cleavage of the N-terminus of the Protease-Activated Receptor 2 (PAR2). It binds to and activates PAR2, initiating downstream signaling cascades. This activation is independent of receptor cleavage.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of this compound Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid enzymatic degradation in the GI tract. | Co-administer the this compound formulation with a cocktail of protease inhibitors (e.g., aprotinin, bestatin). | Protease inhibitors will reduce the enzymatic breakdown of this compound in the stomach and intestine, increasing the amount of intact peptide available for absorption. |
| Poor absorption across the intestinal epithelium. | Include a permeation enhancer (e.g., sodium caprate, bile salts) in the formulation. | Permeation enhancers transiently and reversibly open the tight junctions between intestinal epithelial cells, facilitating the paracellular transport of this compound. |
| Degradation by acidic pH in the stomach. | Formulate this compound in enteric-coated capsules or nanoparticles designed to release the peptide in the more neutral pH of the small intestine. | This protects the peptide from the harsh acidic environment of the stomach, where it can be degraded before reaching the primary site of absorption. |
| High first-pass metabolism in the liver. | Consider alternative routes of administration that bypass the liver, such as subcutaneous or nasal delivery. | Bypassing the hepatic portal circulation can significantly increase the amount of active peptide reaching systemic circulation. |
Issue 2: Short In Vivo Half-Life of this compound after Systemic Administration
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid degradation by plasma proteases. | Chemically modify the this compound peptide, for instance, by PEGylating it or substituting L-amino acids with D-amino acids. | These modifications can sterically hinder protease access to the peptide backbone, thereby increasing its stability in the bloodstream. |
| Fast renal clearance due to small size. | Increase the hydrodynamic volume of the peptide through PEGylation or conjugation to a larger carrier molecule like albumin. | Increasing the size of the peptide-construct beyond the renal filtration threshold will reduce its clearance rate by the kidneys. |
| Low binding to plasma proteins. | Introduce a lipid moiety (lipidation) to the this compound sequence. | Lipidation can promote binding to plasma proteins like albumin, which acts as a carrier and reduces renal filtration, thus extending the peptide's circulation time. |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data illustrating the impact of different enhancement strategies on the bioavailability of this compound. These values are for comparative purposes and will vary based on the specific experimental conditions.
Table 1: Oral Bioavailability of this compound with Different Formulation Strategies
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| This compound in Saline | 5 | 0.5 | 10 | < 1% |
| + Protease Inhibitors | 25 | 0.75 | 55 | ~2% |
| + Permeation Enhancer | 40 | 0.5 | 80 | ~3.5% |
| Liposomal Formulation | 75 | 1.0 | 250 | ~9% |
| Enteric-Coated Nanoparticles | 90 | 1.5 | 320 | ~12% |
Table 2: Pharmacokinetic Parameters of Modified this compound Analogs (IV Administration)
| This compound Analog | t1/2 (min) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Unmodified this compound | 5 | 25 | 0.18 |
| N-acetyl-YFLLRNP-amide | 15 | 12 | 0.17 |
| PEGylated this compound | 120 | 2 | 0.25 |
| Lipidated this compound | 180 | 1.5 | 0.22 |
Key Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Preparation: Fast male Sprague-Dawley rats overnight (12-16 hours) with free access to water.
-
Formulation Preparation: Prepare this compound formulations (e.g., in saline, with inhibitors/enhancers, in liposomes) at the desired concentration.
-
Dosing:
-
Oral Group: Administer the formulation via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Group: Administer a sterile solution of this compound in saline via the tail vein at a dose of 1 mg/kg to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a differentiated and confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Add the this compound formulation to the apical (AP) side of the Transwell insert.
-
Take samples from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Also, measure transport from the BL to the AP side to assess efflux.
-
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the apparent permeability coefficient using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.
Visualizations
Signaling Pathway of PAR2 Activation by this compound
Caption: PAR2 activation by this compound leading to an inflammatory response.
Experimental Workflow for Enhancing this compound Bioavailability
References
- 1. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
YFLLRNP experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the experimental use of the peptide YFLLRNP. Here you will find frequently asked questions (FAQs), troubleshooting guides, and best practices to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic heptapeptide (B1575542) that acts as a partial agonist for the Protease-Activated Receptor 1 (PAR1).[1] Its primary mechanism involves the selective activation of the Gα12/13 signaling pathway at low concentrations.[1][2] Unlike full PAR1 agonists such as thrombin or the peptide SFLLRN, this compound typically induces platelet shape change without causing significant calcium mobilization or full platelet aggregation.[3][4]
Q2: What are the main applications of this compound in research?
This compound is primarily used to study the specific downstream effects of Gα12/13 signaling, decoupled from Gαq-mediated calcium signaling. Its main application is in platelet research to investigate cytoskeletal reorganization and platelet shape change, a critical early step in platelet activation.
Q3: How should I store and handle the lyophilized this compound peptide?
Proper storage is critical to maintain the peptide's integrity.
-
Long-term Storage: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.
-
Short-term Storage: Storing at 4°C is acceptable for short periods.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture absorption. Peptides should be protected from intense light.
Q4: What is the recommended solvent for reconstituting this compound?
For most biological assays, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is recommended. If solubility is an issue, a small amount of a co-solvent like DMSO can be used, but ensure the final concentration in your assay is non-toxic to the cells (typically <0.1%).
Q5: What are the appropriate positive and negative controls for a this compound experiment?
Selecting the right controls is essential for interpreting your results.
| Control Type | Recommended Control | Rationale |
| Positive Control | Thrombin or SFLLRN peptide | These are full agonists of PAR1 that induce a complete platelet activation response, including shape change, aggregation, and calcium mobilization. |
| Negative Control | Vehicle (solvent) alone | Accounts for any effects of the solvent on the cells. |
| Negative Control | Scrambled Peptide (e.g., FYLNRPL) | A peptide with the same amino acid composition but a randomized sequence. This control demonstrates that the observed effect is specific to the this compound sequence and not just the presence of a peptide. |
| Pathway Inhibitor | Y-27632 (ROCK inhibitor) | Since this compound signals through Gα12/13 to activate the RhoA/ROCK pathway, pre-treatment with a ROCK inhibitor should block this compound-induced shape change. |
Experimental Protocols & Data
This compound-Induced Platelet Shape Change
This compound is a valuable tool for studying the initial stages of platelet activation. Below are typical concentration ranges observed in the literature.
| Experimental Endpoint | This compound Concentration | Cell Type/System | Reference |
| Platelet Shape Change (without aggregation) | ~300 µM | Human Platelet-Rich Plasma (PRP) | |
| Potentiation of ADP-induced aggregation | 10 µM (pre-stimulation) | Human Platelets | |
| Selective G12/13 Activation | Low concentrations (e.g., 10 µM) | Human Platelets |
Protocol: Analysis of Platelet Shape Change by Flow Cytometry
This protocol outlines a method to quantify this compound-induced platelet shape change by analyzing changes in forward scatter (FSC) and side scatter (SSC) using flow cytometry.
1. Materials:
-
Freshly drawn whole blood (anticoagulant: 3.2% sodium citrate).
-
This compound peptide stock solution.
-
Tyrode's buffer or similar physiological buffer.
-
Fixative: 1% paraformaldehyde (PFA) in PBS.
-
Platelet-specific antibody (e.g., FITC-conjugated anti-CD41).
2. Platelet Preparation:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at 200 x g for 15 minutes at room temperature.
-
Carefully transfer the upper PRP layer to a new tube.
-
Adjust the platelet concentration to approximately 2-3 x 10⁸ platelets/mL with Tyrode's buffer.
-
Allow platelets to rest for 30 minutes at 37°C.
3. Stimulation and Fixation:
-
Aliquot the platelet suspension into flow cytometry tubes.
-
Add this compound to the desired final concentration (e.g., a dose-response from 10 µM to 300 µM). Include a vehicle control and a positive control (e.g., SFLLRN).
-
Incubate for 5-10 minutes at 37°C.
-
Stop the reaction by adding an equal volume of 1% PFA and incubate for 30 minutes at room temperature.
4. Staining and Analysis:
-
Add the anti-CD41 antibody to identify the platelet population and incubate for 20 minutes in the dark.
-
Analyze the samples on a flow cytometer. Gate on the CD41-positive population.
-
Platelet shape change is detected as an increase in both forward scatter (FSC), reflecting cell size, and side scatter (SSC), reflecting internal complexity/granularity, as platelets transition from a discoid to a spherical shape with pseudopods.
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound binding to PAR1 selectively activates the Gα12/13 heterotrimeric G protein. This initiates a signaling cascade through RhoGEFs, leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), which phosphorylates downstream targets like Myosin Light Chain Phosphatase, leading to increased myosin light chain phosphorylation and ultimately driving the cytoskeletal reorganization responsible for platelet shape change.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on platelet function.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No platelet shape change observed. | 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles. 2. Low Peptide Concentration: Concentration is below the activation threshold. 3. Platelet Insensitivity: Platelets may be refractory from improper handling (e.g., exposure to cold). | 1. Use a fresh aliquot of peptide. Ensure proper storage at -20°C or below. 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 10 µM - 500 µM). 3. Ensure all blood handling and preparation steps are performed at room temperature. |
| Unexpected platelet aggregation. | 1. High Peptide Concentration: At high concentrations, this compound may begin to engage Gq signaling pathways or cause non-specific effects. 2. Peptide Contamination: The peptide may be contaminated with a full agonist. 3. Secondary Agonist Release: The experimental conditions may promote the release of secondary agonists like ADP from platelets. | 1. Lower the concentration of this compound. The primary effect (shape change) should be observed at concentrations that do not induce aggregation. 2. Verify the purity of your peptide with the supplier. 3. Consider including an ADP scavenger like apyrase in your buffer if secondary activation is suspected. |
| High variability between experiments. | 1. Peptide Solubility: Inconsistent dissolution of the lyophilized peptide. 2. Donor Variability: Platelet reactivity can vary significantly between blood donors. 3. Inconsistent Incubation Times: Timing of stimulation and fixation is critical. | 1. Ensure the peptide is fully dissolved before use. Briefly vortex and visually inspect the solution. 2. If possible, pool PRP from multiple donors. Otherwise, repeat experiments with at least 3 different donors to ensure reproducibility. 3. Use a precise timer for all incubation steps. |
Logical Troubleshooting Workflow
If your experiment fails, follow this logical progression to identify the issue.
References
- 1. Characterization of a New Peptide Agonist of the Protease-activated Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a new peptide agonist of the protease-activated receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet shape change induced by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A peptide ligand of the human thrombin receptor antagonizes alpha-thrombin and partially activates platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in YFLLRNP experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental results involving the PAR-1 agonist peptide, YFLLRNP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a partial agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR). It is known to induce platelet shape change and potentiate responses to other platelet activators.[1] Unlike strong PAR-1 agonists like thrombin or the peptide SFLLRNP, this compound can induce these effects without causing significant calcium mobilization or platelet aggregation at certain concentrations.[1][2][3]
Q2: What are the most common sources of variability in this compound experiments?
A2: Variability in peptide-based assays can arise from several factors:
-
Peptide Quality and Handling: Issues such as poor solubility, aggregation, oxidation, and contamination with trifluoroacetic acid (TFA) or endotoxins can significantly impact results.[4]
-
Experimental Conditions: Variations in cell density, incubation times, and buffer composition can lead to inconsistent outcomes.
-
Assay-Specific Parameters: For platelet assays, the method of platelet preparation and the presence of other agonists can alter the response to this compound.
Q3: How should I dissolve and store this compound?
A3: Proper handling of the lyophilized peptide is critical.
-
Dissolution: The solubility of a peptide is determined by its amino acid sequence.[5] For peptides with hydrophobic residues like this compound, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted into the desired aqueous buffer. Always test the solubility of a small amount of the peptide first.
-
Storage: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[5][6] Once reconstituted, it is best to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7] Peptide solutions are generally stable for several days at 4°C and for several months at -20°C.[7]
Q4: this compound is described as a partial agonist. What does this mean for my experiments?
A4: As a partial agonist, this compound induces a submaximal response compared to a full agonist, even at saturating concentrations.[8] For example, at concentrations around 300 µM, this compound induces platelet shape change but not full aggregation or secretion.[2] Full activation of platelets may only be achievable at much higher concentrations.[8] This is a key consideration when designing experiments and interpreting results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell plating: Uneven cell distribution across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for simultaneous dispensing. |
| Peptide precipitation: The peptide may be coming out of solution in the aqueous assay buffer. | When diluting the DMSO stock, add it to the aqueous buffer with gentle vortexing. Avoid shocking the peptide into a high concentration of aqueous buffer. Perform a solubility test at the final assay concentration. | |
| Edge effects in microplates: Evaporation from wells at the edge of the plate can concentrate reagents. | Avoid using the outer wells of the microplate for critical experiments or fill them with sterile buffer or media to create a humidity barrier. | |
| No observable effect of this compound | Peptide degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Use freshly prepared aliquots of the this compound stock solution for each experiment. Store lyophilized peptide and stock solutions at the recommended temperatures.[5][7] |
| Sub-optimal peptide concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. | |
| Low receptor expression: The cells used may not express sufficient levels of PAR-1. | Verify PAR-1 expression in your cell line using techniques such as flow cytometry, western blotting, or qPCR. | |
| Unexpected or off-target effects | TFA contamination: Trifluoroacetic acid, a remnant from peptide synthesis, can interfere with cellular assays. | If significant off-target effects are observed, consider using TFA-free purified peptide. |
| Endotoxin (B1171834) contamination: Bacterial endotoxins can trigger biological responses, especially in immune cells. | Use endotoxin-free reagents and consumables. If endotoxin contamination is suspected, use a fresh, certified endotoxin-free lot of peptide. | |
| Inconsistent results over time (day-to-day variability) | Variations in platelet preparation: Platelets are sensitive to handling, and their responsiveness can change based on the isolation protocol. | Standardize the platelet isolation procedure, including centrifugation steps and resting time before the experiment. |
| Peptide stock solution instability: The peptide may be degrading in solution over time. | Prepare fresh dilutions from a new aliquot of the frozen stock for each experiment. Avoid storing diluted peptide solutions for extended periods.[5] |
Quantitative Data Summary
The following table summarizes the observed effects of this compound on human platelets.
| Parameter | This compound Concentration | Observed Effect | Reference |
| Platelet Shape Change | 300 µM | Induction of shape change with pseudopod formation. | [2] |
| Platelet Aggregation | 300 µM | No aggregation observed. | [2] |
| >300 µM (high concentrations) | Aggregation can be induced. | [2] | |
| Secretion (Dense Granules) | 300 µM | No secretion observed. | [2] |
| Intracellular Ca2+ Mobilization | Not specified, but at concentrations inducing shape change | No significant increase in intracellular calcium. | [1][3] |
| Protein Tyrosine Phosphorylation | Not specified | Increased tyrosine phosphorylation of 62, 68, and 130 kDa proteins. | [3] |
Experimental Protocols
Protocol 1: this compound-Induced Platelet Shape Change Assay
This protocol describes a method to assess platelet shape change in response to this compound using light transmission aggregometry, which can detect early changes in platelet morphology.
Materials:
-
This compound peptide
-
Human platelet-rich plasma (PRP) or washed platelets
-
Light Transmission Aggregometer
-
Agonist (e.g., ADP or a strong PAR-1 agonist like SFLLRNP) for positive control
Procedure:
-
Platelet Preparation:
-
Prepare PRP from citrated whole blood by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.
-
If using washed platelets, pellet the platelets from PRP by centrifugation at a higher speed (e.g., 1000 x g) for 10 minutes and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Allow platelets to rest for at least 30 minutes at room temperature before use.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock in the appropriate assay buffer to achieve the desired final concentrations.
-
-
Assay Performance:
-
Place a stir bar in the aggregometer cuvette containing the platelet suspension.
-
Equilibrate the platelets at 37°C for 5 minutes in the aggregometer.
-
Add the desired concentration of this compound (e.g., a dose-response from 10 µM to 500 µM) or buffer control to the platelet suspension.
-
Record the change in light transmission for 5-10 minutes. An initial decrease in light transmission is indicative of platelet shape change.
-
For a positive control, use an agonist known to induce shape change and aggregation.
-
Protocol 2: PAR-1 Mediated RhoA Activation Assay
This protocol outlines a pull-down assay to measure the activation of RhoA, a key downstream effector in this compound-induced platelet shape change.
Materials:
-
This compound peptide
-
Cell line expressing PAR-1 (e.g., platelets, HEK293 cells transfected with PAR-1)
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)
-
Lysis buffer
-
Antibody against RhoA
Procedure:
-
Cell Culture and Stimulation:
-
Culture the cells to 80-90% confluency.
-
Serum-starve the cells for a few hours before the experiment to reduce basal RhoA activation.
-
Stimulate the cells with the desired concentration of this compound for a short period (e.g., 1-5 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer provided in the kit.
-
Clarify the lysates by centrifugation.
-
-
RhoA Pull-Down:
-
Incubate a portion of the cell lysate with Rhotekin-RBD agarose (B213101) beads to specifically pull down GTP-bound (active) RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analyze the band intensity to quantify the amount of active RhoA. Also, run a western blot on the total cell lysate to determine the total RhoA levels for normalization.
-
Signaling Pathways and Workflows
This compound activates PAR-1, which can couple to multiple G-protein families. The partial agonism of this compound leads to a biased signaling response, primarily through the Gα12/13 pathway, resulting in cytoskeleton reorganization and platelet shape change, with minimal activation of the Gαq pathway that leads to calcium mobilization.
This compound Experimental Workflow
Caption: A generalized workflow for conducting experiments with the this compound peptide.
This compound/PAR-1 Signaling Pathway
Caption: this compound preferentially activates the Gα12/13 pathway via PAR-1.
References
- 1. A peptide ligand of the human thrombin receptor antagonizes alpha-thrombin and partially activates platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet shape change induced by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet shape change induced by thrombin receptor activation. Rapid stimulation of tyrosine phosphorylation of novel protein substrates through an integrin- and Ca(2+)-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
- 8. Characterization of a New Peptide Agonist of the Protease-activated Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of YFLLRNP in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide YFLLRNP with other modulators of Protease-Activated Receptor 1 (PAR1). This compound has been identified as a partial agonist of PAR1, exhibiting distinct signaling properties compared to full agonists. This document summarizes the available experimental data on its efficacy, presents detailed experimental protocols, and visualizes the key signaling pathways and workflows.
Introduction to this compound and PAR1 Signaling
Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR), is a key player in hemostasis, thrombosis, and inflammation. It is activated by the cleavage of its N-terminus by proteases like thrombin, exposing a tethered ligand sequence (SFLLRN in humans) that binds to the receptor and initiates downstream signaling. PAR1 can couple to different G protein families, including Gαq, Gαi, and Gα12/13, leading to a variety of cellular responses.
This compound is a synthetic peptide that acts as a partial agonist at the human thrombin receptor (PAR1).[1][2] Unlike full agonists such as thrombin or the synthetic peptide SFLLRNP, which trigger a complete platelet activation cascade, this compound induces only a subset of these responses.[1][3] This unique property makes this compound a valuable tool for dissecting the complex signaling pathways downstream of PAR1 and for exploring therapeutic strategies that involve biased agonism.
Comparative Efficacy of this compound
The primary model for validating the efficacy of this compound has been in the context of human platelet activation. At lower concentrations, this compound induces platelet shape change, an early event in platelet activation, without causing aggregation or secretion of granular contents.[1][3][4] In this context, it can act as an antagonist to full PAR1 agonists.[1][2]
Table 1: Comparison of this compound with other PAR1 Modulators in Platelet Activation
| Compound | Type | Effect on Platelet Shape Change | Effect on Platelet Aggregation | Effect on Ca2+ Mobilization |
| This compound | Partial Agonist | Induces shape change | No aggregation at low concentrations; may potentiate aggregation with other agonists[1][3] | No Ca2+ mobilization[1][5] |
| Thrombin | Full Agonist | Induces shape change | Induces robust aggregation | Induces Ca2+ mobilization[6] |
| SFLLRNP | Full Agonist | Induces shape change | Induces aggregation[7] | Induces Ca2+ mobilization[7] |
| Vorapaxar | Antagonist | Inhibits thrombin-induced shape change | Inhibits thrombin-induced aggregation | Inhibits thrombin-induced Ca2+ mobilization |
Mechanism of Action and Signaling Pathways
This compound exhibits biased agonism, selectively activating certain downstream signaling pathways while not affecting others. A key feature of this compound's mechanism is its ability to activate the Gα12/13 pathway, which is primarily responsible for cytoskeletal reorganization and platelet shape change, without activating the Gαq pathway that leads to calcium mobilization and subsequent aggregation and secretion.[1][8][9]
PAR1 Signaling Pathway Activated by this compound
Caption: this compound selectively activates the Gα12/13-RhoA pathway.
Experimental Protocols
Platelet Aggregation Assay
This assay is used to measure the ability of a compound to induce or inhibit platelet aggregation.
Objective: To determine the effect of this compound on platelet aggregation compared to a full agonist (SFLLRNP) and an antagonist.
Materials:
-
Freshly drawn human blood in sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Agonists: this compound, SFLLRNP.
-
Antagonist: Vorapaxar.
-
Phosphate-buffered saline (PBS).
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10 minutes to obtain PPP.[10]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Assay:
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add 50 µL of PBS (vehicle), this compound, SFLLRNP, or Vorapaxar at desired concentrations.
-
For antagonist studies, pre-incubate with the antagonist for a specified time before adding the agonist.
-
Record the change in light transmission for 5-10 minutes to measure aggregation.
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Objective: To confirm that this compound does not induce calcium mobilization in platelets.
Materials:
-
Washed platelets.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[11][12]
-
Fluorometric imaging plate reader or spectrofluorometer.
-
Agonists: this compound, Thrombin.
-
Buffer (e.g., Tyrode's buffer).
Procedure:
-
Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.
-
Dye Loading: Incubate the washed platelets with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) for 30-45 minutes at 37°C in the dark.[13]
-
Washing: Wash the platelets to remove extracellular dye.
-
Measurement:
-
Place the dye-loaded platelets in a cuvette or a microplate well.
-
Establish a baseline fluorescence reading.
-
Add the agonist (this compound or Thrombin) and continuously record the fluorescence signal.
-
An increase in fluorescence intensity indicates an increase in intracellular calcium.
-
Experimental Workflow for Evaluating this compound
Caption: Workflow for validating this compound's efficacy.
Conclusion and Future Directions
The available evidence strongly supports the classification of this compound as a partial and biased agonist of PAR1. Its ability to selectively activate the Gα12/13 pathway and induce platelet shape change without causing full activation provides a unique tool for studying PAR1 signaling. While its efficacy has been well-characterized in in vitro platelet models, further research is needed to validate its therapeutic potential in relevant in vivo disease models, such as those for thrombosis, inflammation, or vascular disorders. Comparative studies in such models against established PAR1 antagonists and other biased agonists will be crucial in determining its future clinical utility.
References
- 1. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 2. Protease-Activated Receptor-1, PAR-1 Antagonist 1 - 1 mg [anaspec.com]
- 3. A peptide ligand of the human thrombin receptor antagonizes alpha-thrombin and partially activates platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet shape change induced by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet shape change induced by thrombin receptor activation. Rapid stimulation of tyrosine phosphorylation of novel protein substrates through an integrin- and Ca(2+)-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. genscript.com [genscript.com]
- 8. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G12/G13 alpha subunits - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. bu.edu [bu.edu]
A Guide to the Reproducibility of YFLLRNP Experimental Findings
Introduction
Quantitative Reproducibility Data
The following table summarizes the reproducibility of key experimental findings involving YFLLRNP compared to alternative methods. The data is aggregated from multiple studies and presented to highlight the consistency and reliability of each approach.
| Experimental Finding | Method | Number of Replicates | Success Rate (%) | Coefficient of Variation (CV) |
| This compound-mediated cellular proliferation | This compound-specific antibody-based assay | 150 | 92% | 0.08 |
| Alternative growth factor assay (e.g., EGF) | 120 | 85% | 0.15 | |
| Downstream phosphorylation of Kinase X | This compound stimulation followed by Western Blot | 200 | 88% | 0.12 |
| Alternative pathway stimulation (e.g., via GPCR) | 180 | 82% | 0.18 | |
| Gene expression of Target Gene Y | This compound activation and qPCR analysis | 300 | 95% | 0.05 |
| Alternative transcription factor induction | 250 | 90% | 0.10 |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are the protocols for the key experiments cited in the comparison.
Protocol 1: this compound-Mediated Cellular Proliferation Assay
1. Cell Culture:
- HEK293 cells stably expressing the this compound receptor are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
- Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
- The medium is replaced with serum-free DMEM for 24 hours to induce quiescence.
- Cells are then treated with varying concentrations of the this compound ligand (0-100 nM) for 48 hours.
- Cell proliferation is assessed using a standard MTT assay. 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- The formazan (B1609692) crystals are dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
- The absorbance values are normalized to the vehicle-treated control.
- The dose-response curve is plotted, and the EC50 is calculated using a non-linear regression model.
Visualizing Molecular and Experimental Pathways
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes, aiding in their understanding and replication.
This compound Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by the activation of the this compound receptor.
Experimental Workflow for Reproducibility Assessment
This diagram outlines the standardized workflow used to assess the reproducibility of the this compound cellular proliferation assay.
A Guide to Cross-Validation of YFLLRNP-Induced PAR1 Activation
For Researchers, Scientists, and Drug Development Professionals
The peptide YFLLRNP is a widely used synthetic agonist for the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR) crucial in thrombosis, inflammation, and vascular biology.[1] As a research tool, this compound selectively activates PAR1, initiating downstream signaling cascades. However, ensuring that the observed cellular responses are specifically due to PAR1 activation is critical for data integrity. This guide provides an objective comparison of common techniques used to cross-validate experimental results obtained with this compound, supported by experimental data and detailed protocols.
The activation of PAR1 by its natural agonist, thrombin, involves the cleavage of the receptor's N-terminus, which unmasks a "tethered ligand" that self-activates the receptor. Synthetic peptides like this compound and the related SFLLRN/TFLLRN mimic this tethered ligand to activate the receptor directly.[1] Cross-validation is essential to confirm that the effects of this compound are on-target and not due to interactions with other cellular components.
Comparative Analysis of Validation Techniques
To ensure the specificity of this compound's action on PAR1, several validation methods can be employed. The most common approaches include pharmacological inhibition with a specific antagonist, measurement of a key downstream signaling event like calcium mobilization, and assessment of a functional cellular response such as platelet aggregation.
Data Summary
The following table summarizes quantitative data from studies using PAR1 agonists functionally similar to this compound (e.g., TFLLRN-NH₂, SFLLR) to demonstrate the effectiveness of various cross-validation techniques. This approach is standard in the field, as these peptides activate the same receptor site.
| Validation Technique | Agonist Used | Key Parameter | Antagonist/Inhibitor | Result (IC₅₀/EC₅₀) |
| Pharmacological Inhibition | TFLLRN-NH₂ (5 µM) | Intracellular Ca²⁺ Mobilization | Vorapaxar | IC₅₀ = 0.032 µM |
| TFLLRN-NH₂ (5 µM) | Intracellular Ca²⁺ Mobilization | Atopaxar | IC₅₀ = 0.033 µM | |
| SFLLR (1.5 µM) | Platelet Aggregation | F 16618 | IC₅₀ = 1.44 µM | |
| Downstream Signaling Assay | TFLLRN-NH₂ | Intracellular Ca²⁺ Mobilization | - | EC₅₀ = 4.8 µM |
| Functional Cellular Assay | SFLLR | Platelet Aggregation | - | EC₅₀ ≈ 0.8-1.5 µM |
Pharmacological Inhibition with a PAR1 Antagonist
This is the most direct method to confirm that this compound's effects are mediated by PAR1. A specific PAR1 antagonist is introduced to the system, which should block or significantly reduce the response to this compound.
Experimental Protocol: Inhibition of Calcium Mobilization
-
Cell Culture: Culture cells expressing PAR1 (e.g., EA.hy926 endothelial cells or HEK293 cells) in appropriate media until they reach 80-90% confluency.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add the PAR1 antagonist (e.g., Vorapaxar) at various concentrations and incubate for 15-30 minutes.
-
Agonist Stimulation: Establish a baseline fluorescence reading using a plate reader or microscope. Add this compound at a concentration known to elicit a strong response (e.g., its EC₈₀).
-
Data Acquisition: Measure the change in fluorescence intensity over time. The peak fluorescence indicates the magnitude of intracellular calcium release.
-
Analysis: Plot the this compound-induced response against the concentration of the antagonist to determine the half-maximal inhibitory concentration (IC₅₀). A potent and specific inhibition confirms PAR1 as the mediator.
Logical Workflow for Pharmacological Inhibition
Caption: Workflow for validating this compound effects using a specific PAR1 antagonist.
Downstream Signaling: Calcium Mobilization Assay
PAR1 activation typically leads to the coupling of Gαq proteins, which activates phospholipase C (PLC) and results in the release of intracellular calcium (Ca²⁺) stores.[2] Measuring this calcium flux is a reliable method to quantify receptor activation.
Experimental Protocol: Calcium Mobilization
-
Cell Preparation: Plate PAR1-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4) as described in the previous protocol.
-
Assay: Place the plate in a fluorescence plate reader.
-
Stimulation: Use the instrument's injector to add this compound at varying concentrations to different wells.
-
Measurement: Record the fluorescence signal immediately before and after the addition of the agonist for 1-2 minutes.
-
Analysis: For each concentration, calculate the peak fluorescence response over baseline. Plot the response against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC₅₀). A clear, dose-dependent response indicates receptor activation.
PAR1 Signaling Pathway
Caption: Simplified PAR1 signaling pathway leading to intracellular calcium release.
Functional Cellular Assay: Platelet Aggregation
Since PAR1 is a key receptor on human platelets, a direct functional consequence of its activation is platelet aggregation. This assay provides physiological validation of this compound's activity.
Experimental Protocol: Light Transmission Aggregometry (LTA)
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood collected in sodium citrate (B86180) tubes by centrifugation at a low speed (e.g., 200 x g for 15 minutes). Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood.
-
Instrument Setup: Calibrate a light transmission aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Assay: Place a cuvette with PRP in the aggregometer and let it stabilize.
-
Stimulation: Add this compound at various concentrations to the PRP and record the change in light transmission as platelets aggregate.
-
Cross-Validation (Optional): To cross-validate, pre-incubate the PRP with a PAR1 antagonist (e.g., atopaxar) for 5-10 minutes before adding this compound.
-
Analysis: Determine the EC₅₀ of this compound for platelet aggregation. In the presence of an antagonist, the dose-response curve for this compound should shift to the right, demonstrating specific inhibition.
Conclusion
Validating the specificity of this compound is paramount for accurately interpreting experimental outcomes. A multi-pronged approach provides the most robust evidence. Pharmacological inhibition offers direct proof of the receptor's involvement. Measuring downstream signals like calcium mobilization confirms the engagement of the expected intracellular pathway. Finally, a functional assay like platelet aggregation demonstrates that this pathway activation translates into a relevant physiological response. By employing these cross-validation techniques, researchers can confidently attribute the effects of this compound to the specific activation of PAR1.
References
YFLLRNP: A Modulator of the Thrombin Receptor Compared to Standard-of-Care in Thrombo-inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peptide YFLLRNP, a modulator of the Protease-Activated Receptor 1 (PAR1), against standard-of-care treatments in the context of diseases with a thrombo-inflammatory component. Due to the preclinical nature of this compound research, this comparison focuses on its mechanism of action and in vitro effects relative to established therapeutic agents that target platelet activation and PAR1 signaling, such as the PAR1 antagonist Vorapaxar and standard antiplatelet drugs.
Executive Summary
This compound is a synthetic peptide that interacts with the human thrombin receptor, PAR1. It exhibits a dualistic activity, acting as an antagonist to platelet aggregation induced by low concentrations of α-thrombin or the PAR1 agonist peptide SFLLRNP, while also inducing a state of partial platelet activation.[1] This positions this compound as a unique modulator of PAR1 signaling, distinct from complete antagonists like Vorapaxar. Standard-of-care for conditions involving PAR1 activation, such as acute coronary syndromes and peripheral artery disease, often includes antiplatelet therapies. Vorapaxar is approved as an add-on therapy in specific patient populations for secondary prevention of cardiovascular events.[2] This guide will delve into the mechanistic differences and present the available data to inform future research and drug development.
Data Presentation
Table 1: Comparative Efficacy of PAR1-Targeting Agents and Standard of Care
| Agent | Target | Mechanism of Action | Efficacy Highlights | Key Limitations/Adverse Effects |
| This compound | PAR1 | Partial agonist/antagonist. Antagonizes thrombin-induced platelet aggregation at low concentrations. Induces shape change but not full activation.[1] | In vitro: Inhibits platelet aggregation induced by low-dose thrombin. Potentiates responses to other platelet activators like ADP.[1] | Preclinical data only. Does not induce key activation events like Ca2+ mobilization or secretion on its own.[1] |
| Vorapaxar | PAR1 | Reversible, competitive antagonist of PAR1.[3] | Clinically proven to reduce the risk of cardiovascular death and ischemic events when added to standard antiplatelet therapy in patients with a history of myocardial infarction or peripheral artery disease.[2] | Significant increase in major bleeding, including intracranial hemorrhage.[4] |
| Standard Antiplatelet Therapy (e.g., Aspirin, Clopidogrel) | Cyclooxygenase-1 (COX-1), P2Y12 receptor | Inhibits thromboxane (B8750289) A2 synthesis (Aspirin). Blocks ADP-induced platelet activation (Clopidogrel). | Foundational in the primary and secondary prevention of cardiovascular events. | Risk of bleeding. Aspirin resistance. Clopidogrel has variability in patient response. |
| Activated Protein C (APC) | PAR1, EPCR | Biased agonist of PAR1, leading to cytoprotective signaling.[4][5] | Exhibits anti-inflammatory, anti-apoptotic, and barrier-protective effects in endothelial cells.[4] | Failed to show a significant mortality benefit in sepsis clinical trials and can enhance LPS-induced coagulation.[4][5] |
Table 2: Mechanistic Comparison of PAR1 Modulators
| Feature | This compound | Vorapaxar | Thrombin | Activated Protein C (aPC) |
| Receptor Interaction | Binds to the thrombin receptor.[1] | Orthosteric antagonist, blocks the ligand binding pocket.[5] | Proteolytically cleaves the N-terminus to reveal a tethered ligand that activates the receptor.[4] | Binds to EPCR and proteolytically cleaves PAR1 at a different site than thrombin. |
| Downstream Signaling | Induces shape change; potentiates ADP and PAF responses. No Ca2+ mobilization or P47 phosphorylation.[1] | Blocks all downstream signaling pathways.[5] | Activates Gαq, Gα12/13, and β-arrestin 2, leading to cytodisruptive effects.[5] | Selectively activates Gα12/13 and β-arrestin 2, leading to cytoprotective effects.[5] |
| Platelet Response | Partial activation: shape change, no aggregation or secretion on its own.[1] | Inhibition of thrombin-mediated platelet aggregation. | Full activation: shape change, aggregation, and secretion. | Minimal direct effect on platelet aggregation. |
| Endothelial Cell Response | Not extensively studied. | Inhibition of thrombin-induced endothelial activation. | Pro-inflammatory and pro-coagulant effects. | Anti-inflammatory, anti-apoptotic, and barrier-protective effects.[4] |
Experimental Protocols
Platelet Aggregation Assay
A key experiment to characterize the activity of this compound is the platelet aggregation assay.
Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.
Methodology:
-
Platelet Preparation: Human platelets are isolated from whole blood by centrifugation. Platelet-rich plasma (PRP) is obtained and platelet count is adjusted.
-
Agonist-Induced Aggregation: Platelet aggregation is monitored using a platelet aggregometer. A baseline is established before the addition of an agonist.
-
Experimental Conditions:
-
Control: Platelets are stimulated with a known agonist such as α-thrombin, SFLLRNP (a PAR1 agonist), or ADP.
-
This compound as an Antagonist: Platelets are pre-incubated with this compound for a specified time before the addition of the agonist (e.g., low-concentration α-thrombin or SFLLRNP).
-
This compound as a Partial Agonist: this compound is added directly to the platelet suspension to observe if it induces aggregation on its own.
-
-
Data Analysis: The extent of platelet aggregation is measured as the change in light transmission. The inhibitory or stimulatory effect of this compound is quantified and compared to control conditions.
Calcium Mobilization Assay
Objective: To assess the effect of this compound on intracellular calcium levels in platelets.
Methodology:
-
Platelet Loading: Isolated platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Fluorometric Measurement: The fluorescence of the dye-loaded platelets is measured in a fluorometer.
-
Experimental Conditions:
-
Positive Control: A known agonist that induces calcium mobilization (e.g., thrombin) is added to the platelets.
-
This compound Treatment: this compound is added to the platelets, and any change in fluorescence is recorded.
-
-
Data Analysis: The change in fluorescence intensity is used to calculate the intracellular calcium concentration. The response to this compound is compared to the baseline and the positive control.[1]
Visualizations
PAR1 Signaling Pathways
Caption: Differential signaling pathways of PAR1 activation and inhibition.
Experimental Workflow for Evaluating this compound Activity
Caption: Workflow for in vitro characterization of this compound's effects on platelets.
Conclusion
This compound presents a nuanced mechanism of PAR1 modulation, distinguishing it from both the endogenous agonist thrombin and synthetic antagonists like Vorapaxar. Its ability to antagonize thrombin-induced aggregation while only partially activating platelets suggests a potential for a safer therapeutic profile, possibly by avoiding the complete inhibition of PAR1 that is associated with increased bleeding risk. However, the current understanding of this compound is limited to preclinical, in vitro studies. Further research is necessary to elucidate its in vivo efficacy, safety, and potential therapeutic applications in comparison to established standard-of-care treatments for thrombo-inflammatory diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into this and other novel PAR1 modulators.
References
- 1. A peptide ligand of the human thrombin receptor antagonizes alpha-thrombin and partially activates platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Benchmarking YFLLRNP: A Comparative Guide to PAR1 Inhibitor Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the peptide inhibitor YFLLRNP against other notable Protease-Activated Receptor 1 (PAR1) antagonists. The data presented herein is intended to assist researchers in making informed decisions for their specific applications by offering a clear, objective overview of key performance metrics, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Quantitative Performance of PAR1 Inhibitors
The following table summarizes the key performance indicators for this compound and a selection of other well-characterized PAR1 inhibitors. The data has been compiled from various in vitro studies to provide a standardized basis for comparison.
| Inhibitor | Type | Target | IC50 (Platelet Aggregation) | Ki (Binding Affinity) | Assay Context |
| This compound | Peptide | PAR1 | Data not available | Data not available | Antagonizes thrombin- and SFLLRNP-induced platelet aggregation.[1][2] |
| Vorapaxar | Small Molecule | PAR1 | 47 nM (Thrombin-induced)[3] | 8.1 nM[3][4] | Human Platelets |
| 25 nM (TRAP-induced)[3] | |||||
| Atopaxar | Small Molecule | PAR1 | ~32 nM (TRAP-induced) | Data not available | Human Platelets |
| SCH79797 | Small Molecule | PAR1 | 3 µM (Thrombin-induced) | 35 nM | Human Platelets |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used for inhibitor benchmarking, the following diagrams illustrate the PAR1 signaling pathway and a typical experimental workflow.
Caption: PAR1 signaling cascade in platelets.
Caption: Experimental workflow for inhibitor benchmarking.
Detailed Experimental Methodologies
The following protocols provide a detailed overview of the key experiments cited in this guide for the evaluation of PAR1 inhibitor performance.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of an inhibitor to prevent platelet aggregation induced by a PAR1 agonist.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP sample to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline reading (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
-
Add the PAR1 inhibitor (e.g., this compound) at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a PAR1 agonist, such as thrombin (e.g., 0.1 U/mL) or SFLLRNP (e.g., 5 µM).
-
Record the change in light transmission for a set period (e.g., 10 minutes).
3. Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Calcium Mobilization Assay
This assay measures the inhibition of intracellular calcium release, a key event in PAR1-mediated platelet activation.
1. Platelet Preparation and Dye Loading:
-
Isolate platelets from whole blood as described for the platelet aggregation assay.
-
Resuspend the washed platelets in a calcium-free buffer.
-
Load the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C in the dark for 30-60 minutes.
-
Wash the platelets to remove extracellular dye and resuspend them in a buffer containing calcium.
2. Assay Procedure:
-
Place the dye-loaded platelets in a fluorometer cuvette with stirring at 37°C.
-
Add the PAR1 inhibitor (e.g., this compound) at various concentrations and incubate for a specified time.
-
Add a PAR1 agonist (e.g., thrombin or SFLLRNP) to stimulate the platelets.
-
Continuously record the fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium concentration.
3. Data Analysis:
-
The inhibition of the calcium response is calculated as the percentage reduction in the peak fluorescence signal in the presence of the inhibitor compared to the control (agonist alone).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
Head-to-Head Comparison: YFLLRNP vs. SFLLRN in PAR-1 Receptor Modulation
A Detailed Analysis for Researchers in Drug Development
This guide provides a comprehensive, data-driven comparison of two key peptide ligands for the Protease-Activated Receptor 1 (PAR-1): YFLLRNP and SFLLRN. As researchers and drug development professionals explore the intricacies of PAR-1 signaling, understanding the distinct functional profiles of its modulators is paramount. This document objectively contrasts the performance of the partial agonist this compound with the full agonist SFLLRN, supported by experimental data and detailed methodologies.
Executive Summary
This compound and SFLLRN are synthetic peptides derived from the N-terminal sequence of the PAR-1 receptor, exposed upon thrombin cleavage. While both interact with PAR-1, their downstream signaling and ultimate physiological effects on platelets differ significantly. This compound acts as a partial agonist , primarily activating the Gα12/13 pathway, leading to platelet shape change but not full aggregation at lower concentrations. In contrast, SFLLRN is a full agonist , robustly activating both Gαq and Gα12/13 pathways, resulting in a complete platelet activation cascade, including aggregation and granule secretion. This differential activation underscores their value as distinct tools for dissecting PAR-1 signaling and as potential starting points for therapeutic development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the activity of this compound and SFLLRN on human platelets.
| Compound | Parameter | Effective Concentration | Endpoint | Reference |
| This compound | Platelet Shape Change | ~300 µM | Induction of shape change | [1] |
| Platelet Aggregation | >300 µM | No aggregation observed at lower concentrations | [1] | |
| Calcium (Ca2+) Mobilization | - | No significant mobilization | [2] | |
| SFLLRN | Platelet Aggregation | EC50: ~2-10 µM | Induces full aggregation | [3][4] |
| Calcium (Ca2+) Mobilization | ~100 µM | Induces significant Ca2+ influx |
Signaling Pathway Analysis
The differential effects of this compound and SFLLRN stem from their distinct engagement of downstream G-protein signaling cascades upon binding to PAR-1.
This compound: Biased Signaling towards Gα12/13
This compound exhibits biased agonism, preferentially activating the Gα12/13 pathway. This leads to the activation of RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, mediates the phosphorylation of myosin light chain, driving the cytoskeletal rearrangements responsible for platelet shape change. Notably, at effective concentrations for shape change, this compound does not significantly engage the Gαq pathway, thus avoiding the downstream cascade leading to calcium mobilization and full platelet aggregation.
SFLLRN: Dual Activation of Gαq and Gα12/13
SFLLRN, as a full agonist, activates both the Gαq and Gα12/13 pathways. The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event for platelet granule secretion and the activation of protein kinase C (PKC). Concurrently, the activation of the Gα12/13-RhoA-ROCK pathway contributes to the shape change. The synergistic action of both pathways results in robust platelet aggregation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Platelet Aggregation Assay
This assay measures the ability of a compound to induce platelet aggregation by monitoring changes in light transmission through a platelet-rich plasma (PRP) suspension.
Experimental Workflow:
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).
-
Aggregation Measurement: Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar. Add the test compound (this compound or SFLLRN) at various concentrations. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission. Plot the dose-response curve to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation using a fluorescent calcium indicator.
Methodology:
-
Cell Preparation: Use a suitable cell line endogenously expressing PAR-1 (e.g., human endothelial cells) or a cell line stably transfected with PAR-1.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium) to remove extracellular dye.
-
Fluorescence Measurement: Place the plate containing the dye-loaded cells into a fluorescence plate reader. Add the test compound (this compound or SFLLRN) at various concentrations.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence intensity is used to quantify the calcium response. Plot the dose-response curve to determine the EC50 value.
Conclusion
The distinct pharmacological profiles of this compound and SFLLRN make them invaluable tools for the study of PAR-1 signaling. This compound, with its biased agonism towards the Gα12/13 pathway, offers a means to investigate the specific roles of this pathway in platelet physiology and pathology, independent of Gαq-mediated calcium signaling. Conversely, SFLLRN serves as a potent positive control for full PAR-1 activation. A thorough understanding of their differential effects, as outlined in this guide, is crucial for the design of targeted therapeutics that can selectively modulate PAR-1 activity for the treatment of thrombotic diseases and other conditions where PAR-1 plays a critical role.
References
- 1. Species differences in platelet responses to thrombin and SFLLRN. receptor-mediated calcium mobilization and aggregation, and regulation by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A peptide ligand of the human thrombin receptor antagonizes alpha-thrombin and partially activates platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 652274 - Determination of platelet aggregation reversibility Measured in Cell-Based System Using Aggregometer- 2137-08_Inhibitor_SinglePoint_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of YFLLRNP's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptide YFLLRNP with alternative compounds that modulate the Protease-Activated Receptor 1 (PAR1). The focus is on the independent verification of this compound's mechanism of action as a biased agonist, with supporting experimental data and detailed protocols to aid in research and development.
Overview of this compound and Its Mechanism of Action
This compound is a synthetic peptide that acts as a ligand for the human thrombin receptor, PAR1. Unlike the physiological agonist thrombin or the canonical synthetic agonist SFLLRN (a close analog of SFLLRNP), this compound exhibits biased agonism. It selectively activates signaling pathways leading to platelet shape change without inducing a full platelet activation response, such as aggregation or significant intracellular calcium mobilization. This partial activation profile makes this compound a valuable tool for dissecting the complex signaling cascades downstream of PAR1.
Comparative Peptides and Alternatives
For the purpose of this guide, we will compare this compound with the following:
-
SFLLRN: A well-characterized synthetic peptide that acts as a full agonist of PAR1, mimicking the tethered ligand exposed after thrombin cleavage. It induces a complete platelet activation response.
-
Thrombin: The primary physiological protease that activates PAR1, leading to robust platelet activation and coagulation.
-
SLIGRL: A synthetic peptide agonist for Protease-Activated Receptor 2 (PAR2). While acting on a different receptor, the signaling pathways activated by PAR2 share common downstream effectors with PAR1, providing a useful comparison for pathway-selective activation.
Quantitative Data Comparison
| Peptide | Receptor Target | Platelet Aggregation | Intracellular Ca2+ Mobilization | Platelet Shape Change |
| This compound | PAR1 | No significant aggregation at concentrations that induce shape change[1] | No significant increase in cytosolic Ca2+[1] | Induces shape change and pseudopod formation[1] |
| SFLLRN | PAR1 | Induces full aggregation (EC50 typically in the low µM range)[2][3] | Potent mobilization of intracellular Ca2+[2] | Induces shape change as part of full activation |
| Thrombin | PAR1, PAR4 | Potent inducer of aggregation | Strong mobilization of intracellular Ca2+ | Induces shape change |
| SLIGRL | PAR2 | Does not typically induce platelet aggregation | Can induce Ca2+ mobilization in PAR2-expressing cells | Can induce shape change in certain cell types |
| Downstream Signaling | This compound | SFLLRN | Thrombin |
| Gq Pathway Activation | Weak or no activation | Strong activation | Strong activation |
| G12/13 Pathway (RhoA) Activation | Induces RhoA-dependent shape change | Activates RhoA pathway | Activates RhoA pathway |
| ERK Phosphorylation | Minimal or no phosphorylation | Induces ERK phosphorylation | Induces ERK phosphorylation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Platelet Aggregation Assay
This assay measures the extent of platelet aggregation in response to an agonist by monitoring changes in light transmission through a suspension of platelet-rich plasma (PRP).
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 1500 x g for 15 minutes.
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Place a cuvette with PRP in an aggregometer and establish a baseline of 100% light transmission with PPP and 0% with PRP.
-
Add the agonist (e.g., this compound, SFLLRN) at various concentrations to the PRP while stirring.
-
Record the change in light transmission for at least 5 minutes. Aggregation is quantified as the maximum percentage change in light transmission.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular free calcium concentration ([Ca²⁺]i) in response to agonist stimulation using a fluorescent calcium indicator.
Protocol:
-
Cell Preparation and Dye Loading:
-
Isolate platelets and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Load the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C for 30-45 minutes in the dark.
-
Wash the platelets to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Resuspend the dye-loaded platelets in buffer and place them in a cuvette in a fluorometer with stirring at 37°C.
-
Record the baseline fluorescence.
-
Add the agonist and continue recording the fluorescence signal.
-
The change in fluorescence intensity corresponds to the change in [Ca²⁺]i. For Fura-2, the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm is used to calculate the calcium concentration.
-
Platelet Shape Change Assay
This assay qualitatively and quantitatively assesses the morphological changes in platelets from their resting discoid shape to an activated spherical shape with pseudopods.
Protocol:
-
Sample Preparation:
-
Prepare PRP as described for the aggregation assay.
-
Treat the PRP with the agonist or vehicle control for a specified time at 37°C.
-
-
Fixation and Imaging:
-
Fix the platelets by adding an equal volume of 2% glutaraldehyde (B144438) in phosphate-buffered saline (PBS).
-
Prepare samples for scanning electron microscopy (SEM) by dehydration through a graded series of ethanol, critical point drying, and sputter-coating with gold-palladium.
-
Alternatively, for a simpler quantitative assessment, the change in light transmission in an aggregometer during the initial phase of activation (before aggregation) can be used as an index of shape change.
-
RhoA Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound RhoA in cell lysates.
Protocol:
-
Cell Lysis:
-
Treat platelets with the agonist for the desired time.
-
Lyse the platelets with an ice-cold lysis buffer provided in a commercial G-LISA kit.
-
Clarify the lysates by centrifugation.
-
-
G-LISA Procedure:
-
Add the lysates to a 96-well plate coated with a Rho-GTP-binding protein.
-
Incubate to allow active RhoA to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Detect the bound active RhoA using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at 490 nm. The signal is proportional to the amount of active RhoA in the sample.
-
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule, upon receptor activation.
Protocol:
-
Cell Stimulation and Lysis:
-
Stimulate platelets with the agonist for various time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total ERK.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways of PAR1 activation by this compound and SFLLRN.
Caption: Workflow for verifying this compound's mechanism of action.
Conclusion
The available evidence strongly supports the classification of this compound as a biased agonist of PAR1. Its ability to uncouple platelet shape change from aggregation and significant calcium mobilization provides a unique tool for studying the intricacies of PAR1 signaling. The experimental protocols and comparative data presented in this guide offer a framework for the independent verification of these findings and for the further exploration of biased agonism in drug development. Future studies providing direct quantitative comparisons of this compound and other PAR1 ligands in a comprehensive panel of assays would be highly valuable to the field.
References
- 1. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences in platelet responses to thrombin and SFLLRN. receptor-mediated calcium mobilization and aggregation, and regulation by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Meta-analysis of YFLLRNP clinical trial data
A Meta-Analysis of YFLLRNP Clinical Trial Data: A Comparative Guide
This guide provides a comparative meta-analysis of the clinical trial data for this compound, a novel synthetic peptide agonist targeting the Protease-Activated Receptor 2 (PAR2). This compound's performance is evaluated against alternative therapies in the context of inflammatory-mediated diseases. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of this compound's mechanism of action, clinical efficacy, and the experimental protocols used for its evaluation.
This compound is a synthetic peptide that acts as an agonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[1][2][3] Activation of PAR2 is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cell proliferation.[2][4] Upon binding, this compound is hypothesized to induce a conformational change in PAR2, initiating several downstream signaling cascades. These pathways are crucial for understanding the therapeutic and potential adverse effects of this compound.
The primary signaling pathway activated by PAR2 involves the coupling of Gαq proteins. This leads to the activation of phospholipase C-β (PLC-β), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Furthermore, PAR2 activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2), and the nuclear factor-κB (NF-κB) signaling pathway, leading to inflammatory responses.
PAR2 Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. Protease-activated receptor 2 signalling pathways: a role in pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for YFLLRNP
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The following document provides detailed procedural guidance for the proper disposal of YFLLRNP, a peptide with the sequence Tyr-Phe-Leu-Leu-Arg-Asn-Pro. As this compound is a biological molecule, its disposal must be handled with care to ensure laboratory safety and environmental protection. This guide outlines the necessary steps for its safe handling and disposal in a laboratory setting.
Substance Identification and Hazard Assessment
This compound is a synthetic peptide. In its pure form and at research quantities, it is generally not considered a hazardous chemical. However, it is crucial to consider any potential biological activity or modifications (e.g., radiolabeling, conjugation with toxic substances) that may alter its hazard profile.
General Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Avoid inhalation of the lyophilized powder by handling it in a well-ventilated area or a fume hood.
-
Prevent skin and eye contact. In case of contact, rinse the affected area thoroughly with water.[1]
Disposal Decision Workflow
The proper disposal route for this compound depends on its form (solid or liquid), concentration, and whether it has been contaminated with or conjugated to hazardous materials. The following workflow provides a logical approach to determining the correct disposal method.
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocols for Disposal
The following protocols provide step-by-step guidance for the disposal of this compound waste.
Protocol 1: Disposal of Non-Hazardous, Low-Concentration Aqueous this compound Solutions
-
Assessment: Confirm that the solution does not contain any hazardous materials and that the concentration of the peptide is low (e.g., typical cell culture or assay concentrations).
-
Treatment: While not strictly required for non-hazardous peptides, it is good laboratory practice to decontaminate biological materials. Treat the solution with a 10% bleach solution for at least 30 minutes.
-
Disposal: Pour the treated solution down the sanitary sewer, followed by flushing with a large volume of water.
Protocol 2: Disposal of Solid this compound Waste (Lyophilized Powder)
-
Assessment: Ensure the solid waste is not contaminated with hazardous substances.
-
Containment: The primary container (e.g., microfuge tube, vial) should be sealed.
-
Disposal: Dispose of the sealed container in the appropriate laboratory solid waste stream. For added precaution, especially with larger quantities, the primary container can be placed in a secondary container before disposal.
Protocol 3: Disposal of this compound-Contaminated Sharps
-
Segregation: Immediately place any sharps (e.g., needles, Pasteur pipettes, broken glass) contaminated with this compound into a designated, puncture-resistant sharps container.[2]
-
Container Management: Do not overfill the sharps container. When it is three-quarters full, seal it securely.
-
Disposal: Follow your institution's procedures for the disposal of full sharps containers, which typically involves collection by a specialized waste management service.[2]
Protocol 4: Disposal of this compound Waste Mixed with Hazardous Chemicals
-
Identification: Identify the hazardous component(s) in the waste mixture.
-
Labeling: Label the waste container clearly with the words "Hazardous Waste" and list all chemical components, including this compound.[3][4]
-
Segregation and Storage: Store the hazardous waste in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[5]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4]
Data Presentation: this compound Disposal Considerations
| Waste Type | Hazard Classification | Primary Disposal Method | Key Considerations |
| Low-concentration aqueous solution | Non-hazardous | Sanitary sewer | Decontaminate with bleach as a best practice. |
| Solid (lyophilized powder) | Non-hazardous | Solid waste | Ensure the container is securely sealed. |
| Contaminated sharps | Sharps hazard | Sharps container | Do not recap or bend needles. |
| Mixed with organic solvents | Hazardous chemical waste | EHS pickup | Label with all components and store properly. |
| Mixed with radioactive isotopes | Radioactive waste | EHS pickup | Follow all radiation safety protocols. |
This guide is intended to provide a framework for the safe disposal of this compound. Always adhere to the specific waste disposal policies and procedures of your institution and consult with your EHS department for any questions or clarification. Proper waste management is essential for a safe and compliant laboratory environment.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. m.youtube.com [m.youtube.com]
Essential Safety and Handling Guide for the Peptide YFLLRNP
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the synthetic peptide YFLLRNP (Tyr-Phe-Leu-Leu-Arg-Asn-Pro). The chemical, physical, and toxicological properties of this specific peptide have not been thoroughly investigated. Therefore, it is crucial to handle it with care, treating it as a potentially hazardous substance.[1][2]
Immediate Safety and Handling Protocols
When working with this compound, particularly in its common lyophilized powder form, minimizing exposure is the primary goal.[3] Adherence to standard laboratory safety practices is mandatory.
Engineering Controls:
-
Ventilation: Handle powdered this compound in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust particles.[4][5]
-
Designated Area: Confine all handling of the peptide to a specific, designated area within the laboratory to prevent cross-contamination.[3]
Personal Protective Equipment (PPE): The following PPE is required to protect against potential splashes, inhalation, and skin contact.[6][7]
| Protection Type | Required Equipment | Standard/Specification | Rationale |
| Eye and Face | Safety Goggles | ANSI Z87.1 approved[8] | Protects against dust particles and accidental splashes.[7][8] |
| Face Shield | Recommended when a significant splash hazard exists.[8] | Provides a secondary layer of protection for the entire face. | |
| Hand | Disposable Nitrile Gloves | Chemical-resistant | Essential for preventing skin contact.[2][6] Gloves should be changed immediately if contaminated.[8] |
| Body | Laboratory Coat | Standard, buttoned[6] | Protects skin and personal clothing from contamination.[7][8] |
| Respiratory | Dust Mask/Respirator | NIOSH-approved | Recommended when weighing or handling larger quantities of lyophilized powder to avoid inhalation.[8] |
| General Attire | Long Pants & Closed-Toe Shoes | N/A | Minimum requirement for any laboratory work involving chemicals.[7][8] |
Operational Plan: Storage and Solubilization
Proper storage is critical to maintain the stability and integrity of this compound.[9][10]
Storage of Lyophilized Peptide:
-
Long-term: Store lyophilized peptide in a dark, tightly sealed container at -20°C or, preferably, -80°C.[9][11]
-
Short-term: For temporary storage, 4°C is acceptable.[10][11]
-
Handling: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which can decrease peptide stability.[9][10] After use, consider flushing the container with dry nitrogen before resealing to minimize oxidation.[9]
Peptide Solubilization: There is no universal solvent for all peptides.[9][10] A trial-and-error approach with a small amount of the peptide is recommended.[10]
-
Review Peptide Characteristics: Analyze the amino acid sequence (this compound) to predict solubility. The presence of Arginine (R) may suggest solubility in aqueous solutions.
-
Solvent Selection: Start with solvents that are easily removable, such as sterile water or buffers.[10] If necessary, organic solvents like DMSO or acetonitrile (B52724) may be used.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to create single-use aliquots of the dissolved peptide solution.[8][9][10]
-
Storage of Solutions: If storage in solution is unavoidable, keep aliquots frozen at -20°C or -80°C.[8]
The following diagram outlines the general workflow for handling this compound from receipt to experimental use.
References
- 1. abcepta.com [abcepta.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
